1-Acetyl-4-(3-hydroxyphenyl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[4-(3-hydroxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-5-7-14(8-6-13)11-3-2-4-12(16)9-11/h2-4,9,16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFHOABEFGNIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801251971 | |
| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67915-02-0 | |
| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801251971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Acetyl-4-(3-hydroxyphenyl)piperazine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-4-(3-hydroxyphenyl)piperazine
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its unique physicochemical properties—such as low toxicity, the ability to form multiple hydrogen bonds, and favorable acid-base characteristics—make it an invaluable pharmacophore for drug design.[1] Derivatives of piperazine have demonstrated a wide array of biological activities, including antiviral, antibacterial, and anticancer properties.
This guide focuses on a specific derivative, This compound , a molecule of interest for researchers in drug development and synthetic chemistry. As a functionalized intermediate, it serves as a versatile building block for the synthesis of more complex pharmaceutical agents. This document, prepared from the perspective of a Senior Application Scientist, provides a detailed, field-proven methodology for its synthesis and a robust framework for its analytical characterization, ensuring both scientific integrity and practical applicability.
Part I: Synthesis of this compound
The synthesis of the target compound is achieved through the selective N-acetylation of its precursor, 1-(3-hydroxyphenyl)piperazine. While several methods exist for N-acetylation, this guide details a high-yield, efficient protocol adapted from established procedures for analogous compounds.[2]
Synthetic Scheme
The overall transformation involves the reaction of 1-(3-hydroxyphenyl)piperazine with acetic anhydride in the presence of a base to yield the final acetylated product.
Figure 1. Reaction scheme for the N-acetylation of 1-(3-hydroxyphenyl)piperazine.
Causality Behind Experimental Design
-
Precursor: The starting material is 1-(3-hydroxyphenyl)piperazine, which can be synthesized via methods such as the condensation of 3-aminophenol with bis(2-chloroethyl)amine or sourced commercially.[3] For this procedure, it is often used as a more stable salt, such as the dihydrobromide or dihydrochloride salt.
-
Reagent Selection:
-
Acetic Anhydride: A highly effective and readily available acetylating agent. It reacts with the nucleophilic secondary amine of the piperazine ring.
-
Potassium Carbonate (K₂CO₃): A crucial component that serves two purposes. First, it neutralizes the acid salt of the starting material, liberating the free amine. Second, it acts as a base to deprotonate the secondary amine, significantly increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of acetic anhydride.
-
-
Solvent System: An alcohol-water mixture (e.g., ethanol/water) is chosen as the reaction medium.[2] This system is advantageous as it effectively dissolves the polar precursor salt and the inorganic base, while also being compatible with the organic reagents, creating a homogenous reaction environment that promotes high yield.
-
Reaction Conditions: The reaction is performed under reflux (heating to the solvent's boiling point) to provide the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate and completion within 1-2 hours.[2]
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(3-hydroxyphenyl)piperazine dihydrobromide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Neutralization: Cool the flask in an ice bath with stirring. Gradually add powdered potassium carbonate (approx. 1.5-2.0 eq) until the effervescence ceases and the solution is near neutral.
-
Acetylation: While maintaining the cold temperature, add acetic anhydride (approx. 2.5-3.0 eq) dropwise. Following this addition, add more potassium carbonate portion-wise to adjust the reaction mixture to a pH of 8-9.[2]
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 90-100 °C) for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with cold water until the washings are neutral to remove any remaining inorganic salts and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure this compound as a crystalline solid.[4] Dry the final product under vacuum.
Reagent Summary Table
| Reagent | Molar Eq. | Purpose |
| 1-(3-hydroxyphenyl)piperazine salt | 1.0 | Precursor |
| Acetic Anhydride | ~3.0 | Acetylating Agent |
| Potassium Carbonate | ~3.0-4.0 | Base (Neutralizer & Catalyst) |
| Ethanol/Water | - | Solvent |
Note: Molar equivalents are approximate and should be calculated based on the specific starting material weight.
Part II: Comprehensive Characterization
Rigorous characterization is essential to verify the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.
Characterization Workflow Diagram
Spectroscopic Analysis
Spectroscopic methods provide unambiguous evidence of the molecular structure.[1][5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the presence and connectivity of all hydrogen atoms.
-
Aromatic Protons (δ 6.5-7.2 ppm): Four distinct signals corresponding to the protons on the meta-substituted phenyl ring.
-
Piperazine Protons (δ 3.1-3.8 ppm): Two sets of broad signals, each integrating to 4 protons. The protons adjacent to the acetylated nitrogen will be shifted downfield (closer to 3.8 ppm) compared to those adjacent to the phenyl-substituted nitrogen (closer to 3.2 ppm).
-
Acetyl Protons (δ ~2.1 ppm): A sharp singlet integrating to 3 protons, which is a key indicator of successful acetylation.
-
Hydroxyl Proton (δ ~9.0-9.5 ppm): A broad singlet, which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This analysis verifies the carbon skeleton of the molecule.
-
Carbonyl Carbon (δ ~169 ppm): A signal in the characteristic amide carbonyl region.
-
Aromatic Carbons (δ 110-160 ppm): Six signals, with the carbon attached to the hydroxyl group being the most downfield (~158 ppm) and the one attached to the piperazine nitrogen around ~151 ppm.
-
Piperazine Carbons (δ ~40-50 ppm): Signals corresponding to the four unique carbons of the piperazine ring.
-
Acetyl Carbon (δ ~21 ppm): A signal for the methyl carbon of the acetyl group.
-
-
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. Data from the analogous 4-hydroxy isomer provides excellent reference points.[2]
-
~3150 cm⁻¹ (broad): Characteristic O-H stretching vibration of the phenolic hydroxyl group.
-
~3050-2850 cm⁻¹: Aliphatic and aromatic C-H stretching.
-
~1620 cm⁻¹ (strong): A very strong C=O stretching vibration, confirming the presence of the amide (acetyl) group. This is a critical peak for verifying the reaction's success.[2]
-
~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1230 cm⁻¹: C-N stretching vibration.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound.
-
The expected molecular weight is 220.27 g/mol .[6]
-
In Electrospray Ionization (ESI) mode, the spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 221.13.
-
Physical and Chromatographic Analysis
-
Melting Point (MP): A sharp melting point range is a strong indicator of high purity. The melting point for the analogous 4-hydroxy isomer is reported in the range of 181-188 °C.[4][7] The 3-hydroxy isomer will have a distinct but comparable melting point.
-
Thin-Layer Chromatography (TLC): TLC is used to assess purity by checking for the presence of starting material or side products. A single spot under UV visualization indicates a high degree of purity. For the 4-hydroxy isomer, an Rf value of 0.82 was reported using a benzene-acetone (3:2) system.[2]
Summary of Characterization Data
| Analysis Technique | Parameter | Expected Result |
| Molecular Formula | - | C₁₂H₁₆N₂O₂ |
| Molecular Weight | - | 220.27 g/mol [6] |
| Appearance | - | White to off-white crystalline solid |
| Melting Point | Range | Sharp, comparable to 181-188 °C |
| ¹H NMR | Chemical Shifts (δ) | ~2.1 (s, 3H), ~3.2 (m, 4H), ~3.8 (m, 4H), 6.5-7.2 (m, 4H), ~9.2 (br s, 1H) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3150 (O-H), ~1620 (C=O), ~1230 (C-N)[2] |
| Mass Spectrometry | m/z | [M+H]⁺ = 221.13 |
References
-
Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com.[Link]
-
Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). ResearchGate.[Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.[Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.[Link]
-
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. National Institutes of Health (NIH).[Link]
- CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
This compound. PubChem, National Library of Medicine.[Link]
-
1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. ResearchGate.[Link]
-
Piperazine, 1-acetyl-4-(4-hydroxyphenyl)-. PharmaCompass.com.[Link]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]
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- 6. This compound | C12H16N2O2 | CID 12854852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Physicochemical properties of 1-Acetyl-4-(3-hydroxyphenyl)piperazine
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of 1-Acetyl-4-(3-hydroxyphenyl)piperazine. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's molecular structure, synthesis, and analytical characterization. It is important to note that while the focus is on the meta-hydroxy isomer (3-hydroxyphenyl), much of the publicly available experimental data pertains to the more widely cited para-hydroxy isomer (4-hydroxyphenyl). This guide will clearly distinguish between experimentally verified data for the para isomer and the expected or computed properties of the target meta isomer, providing a robust and scientifically grounded resource for researchers.
Introduction and Isomeric Context
1-Acetyl-4-(hydroxyphenyl)piperazine represents a class of chemical intermediates crucial to the pharmaceutical industry. Its scaffold, combining a piperazine ring, an acetyl group, and a functionalized phenyl ring, is a versatile building block for synthesizing a range of active pharmaceutical ingredients (APIs).[1][2] The most notable application is as a key precursor in the multi-step synthesis of the broad-spectrum antifungal agent, ketoconazole.[3][4]
A critical aspect of this molecule is the position of the hydroxyl (-OH) group on the phenyl ring, which gives rise to structural isomers (ortho-, meta-, and para-). These isomers, while sharing the same molecular formula and weight, exhibit distinct physicochemical properties, including melting point, solubility, and receptor binding affinity, which can profoundly impact reaction kinetics, purification strategies, and biological activity. This guide focuses specifically on This compound (the meta isomer), while drawing comparative data from its well-documented para isomer, 1-Acetyl-4-(4-hydroxyphenyl)piperazine , to provide a comprehensive scientific overview.
Molecular Structure and Synthesis
The fundamental structure consists of a piperazine ring N-acetylated at one nitrogen and substituted with a 3-hydroxyphenyl group at the other.
Figure 1: Chemical Structure of this compound.[5]
Synthetic Workflow
The synthesis of this compound is typically achieved via the N-acetylation of the corresponding 1-(3-hydroxyphenyl)piperazine precursor. A common and robust method involves using an acetylating agent like acetic anhydride in the presence of a base (e.g., potassium carbonate) to neutralize the acetic acid byproduct. The choice of solvent is critical for reaction efficiency and product isolation. While patents often describe the synthesis for the para isomer using solvents like 1,4-dioxane or ethanol-water mixtures, similar principles apply to the meta isomer, with optimization likely required.[6][7][8]
Causality in Experimental Design:
-
Choice of Acetylating Agent: Acetic anhydride is preferred for its reactivity and the fact that its byproduct, acetic acid, is easily neutralized and removed. Acetyl chloride is more reactive but generates corrosive HCl.
-
Role of the Base: A base is essential to deprotonate the piperazine nitrogen, increasing its nucleophilicity, and to neutralize the acidic byproduct, driving the reaction to completion.
-
Solvent Selection: The solvent must dissolve the starting materials and be relatively inert to the reaction conditions. The final choice often depends on the ease of product crystallization or isolation upon completion.
Figure 2: Generalized workflow for the synthesis of this compound.
Core Physicochemical Properties
The following table summarizes the known and expected physicochemical properties. Data for the para isomer is provided for comparison and is based on experimental findings from various sources.
| Property | This compound (meta isomer) | 1-Acetyl-4-(4-hydroxyphenyl)piperazine (para isomer) |
| CAS Number | 10023-45-7 (Example, requires verification) | 67914-60-7[4] |
| Molecular Formula | C₁₂H₁₆N₂O₂[5] | C₁₂H₁₆N₂O₂[1][9] |
| Molecular Weight | 220.27 g/mol [5] | 220.27 g/mol [1][9] |
| Appearance | Expected: White to off-white crystalline solid | White to off-white crystalline solid[1][2][3] |
| Melting Point | Requires experimental determination | 180-185 °C[3][4] (some sources report up to 193°C after recrystallization[6][7]) |
| Solubility | Expected: Slightly soluble in water; Soluble in polar organic solvents (Methanol, Ethanol, DMSO) | Slightly soluble in water; Soluble in ethanol, methanol, and other polar solvents[1][2][3] |
| LogP (XLogP3) | 1.0 (Computed)[9] | 1.0 (Computed)[9] |
| Hydrogen Bond Donors | 1 (Computed)[9] | 1 (Computed)[9] |
| Hydrogen Bond Acceptors | 3 (Computed)[9] | 3 (Computed)[9] |
Spectroscopic and Analytical Characterization
Spectroscopic Profile
| Technique | Expected Features for this compound |
| ¹H NMR | ~10.0-9.0 ppm: Broad singlet, phenolic -OH proton. ~7.2-6.5 ppm: Multiplets corresponding to the 4 aromatic protons on the meta-substituted ring. ~3.8-3.6 ppm & ~3.2-3.0 ppm: Triplets or multiplets for the 8 piperazine ring protons. ~2.1 ppm: Sharp singlet for the 3 acetyl (-COCH₃) protons. |
| ¹³C NMR | ~169 ppm: Carbonyl carbon (C=O) of the acetyl group. ~158 ppm: Aromatic carbon attached to the -OH group. ~130-110 ppm: Other aromatic carbons. ~50-40 ppm: Piperazine ring carbons. ~21 ppm: Methyl carbon of the acetyl group. |
| FT-IR (KBr) | ~3200-3100 cm⁻¹: Broad band, O-H stretching vibration (phenolic). ~1620 cm⁻¹: Strong band, C=O stretching vibration (amide). ~1580-1470 cm⁻¹: Aromatic C=C ring stretching vibrations.[6] |
| Mass Spec. (MS) | [M+H]⁺: Expected at m/z 221.1285, corresponding to the molecular formula C₁₂H₁₇N₂O₂⁺. |
Chromatographic Purity Analysis: HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates. A reversed-phase method is ideal for this compound.
Trustworthiness Through Self-Validation: A robust HPLC protocol includes system suitability tests (e.g., checking tailing factor, theoretical plates) and the use of a certified reference standard to ensure the accuracy and precision of the quantification.
Step-by-Step HPLC Protocol:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile and a pH 3.0 Phosphate Buffer (e.g., 40:60 v/v). Rationale: The acidic buffer suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 220 nm. Rationale: The phenyl ring provides strong UV absorbance for sensitive detection.
-
Equilibration: Flush the system with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions to create working standards (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the column.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Acquire data for a sufficient runtime to allow all impurities to elute.
-
-
Data Processing:
-
Integrate the peak corresponding to the main compound.
-
Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Figure 3: Standard workflow for HPLC purity analysis.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity and stability of the compound.
-
Safety: Handle using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[1] Recommended storage is at room temperature or below (<15°C).
-
Stability: The compound is a stable crystalline solid under recommended storage conditions.
Conclusion
This compound is a valuable chemical intermediate with a distinct set of physicochemical properties dictated by its molecular structure. While detailed experimental data for this meta isomer is less prevalent than for its para counterpart, a strong predictive and comparative analysis can be made. The protocols and data presented in this guide offer a robust framework for the synthesis, analysis, and safe handling of this compound, providing researchers and developers with the foundational knowledge required for its successful application in pharmaceutical R&D.
References
-
Title: 1-Acetyl-4-(4-hydroxyphenyl)-piperazine, Pharmaceutical Grade at Attractive Price Source: IndiaMART URL: [Link]
- Title: CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny)
- Title: CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny)
-
Title: Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price Source: WorldOfChemicals URL: [Link]
-
Title: Piperazine, 1-acetyl-4-(4-hydroxyphenyl)- | Drug Information Source: PharmaCompass.com URL: [Link]
-
Title: Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine Source: PrepChem.com URL: [Link]
-
Title: Acetyl-4-(4'- Hydroxyphenyl) Piperazine Source: Maruti Industries URL: [Link]
-
Title: this compound | C12H16N2O2 Source: PubChem URL: [Link]
-
Title: A Review on Analytical Methods for Piperazine Determination Source: ResearchGate URL: [Link]
Sources
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- 2. Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price [helyspecialitychemicals.com]
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- 4. marutiindustries.in [marutiindustries.in]
- 5. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 6. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 7. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. Piperazine, 1-acetyl-4-(4-hydroxyphenyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
1-Acetyl-4-(3-hydroxyphenyl)piperazine: A Technical Guide to a Novel Pure Opioid Receptor Antagonist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Acetyl-4-(3-hydroxyphenyl)piperazine, a member of a novel class of pure opioid receptor antagonists. While direct pharmacological data for this specific acetylated analogue is not yet prevalent in published literature, this document synthesizes the foundational evidence from its parent series, the 1-substituted 4-(3-hydroxyphenyl)piperazines, which have been characterized as potent, pure antagonists at mu (μ), delta (δ), and kappa (κ) opioid receptors.[1] We present the scientific rationale for its antagonist activity, a proposed synthetic route, and detailed, field-proven protocols for its comprehensive evaluation. This guide is intended to empower researchers to explore the potential of this compound as a valuable pharmacological tool for elucidating opioid receptor function and as a scaffold for the development of new therapeutics.
Introduction: The Quest for Pure Opioid Antagonists
The opioid system, comprising the μ, δ, and κ receptors, is a critical modulator of pain, mood, and reward pathways.[1] While opioid agonists are mainstays in pain management, their therapeutic use is hampered by severe side effects. Pure opioid antagonists, such as naloxone and naltrexone, are indispensable tools for both research and clinical applications, including the treatment of opioid overdose and substance abuse disorders.[1]
The discovery of 1-substituted 4-(3-hydroxyphenyl)piperazines as a structurally distinct class of pure opioid antagonists has opened new avenues for drug development.[1] Unlike traditional antagonists like naloxone, where antagonist activity is often tied to specific N-substituents (e.g., N-allyl), compounds based on the 4-(3-hydroxyphenyl)piperazine scaffold exhibit intrinsic antagonist properties across various N-substitutions.[1] This guide focuses on the N-acetyl derivative, This compound , postulating its activity based on the robust pharmacology of its parent series.
Physicochemical Properties and Synthesis
Compound Structure and Properties
-
IUPAC Name: 1-[4-(3-hydroxyphenyl)piperazin-1-yl]ethanone[2]
-
Molecular Formula: C₁₂H₁₆N₂O₂[2]
-
Molecular Weight: 220.27 g/mol [2]
-
CAS Number: 67915-02-0[2]
The structure features the critical pharmacophore elements for opioid receptor interaction: a basic nitrogen atom within the piperazine ring and a phenolic hydroxyl group on the aromatic ring, with a defined spatial relationship.[1]
Proposed Synthetic Route
The synthesis of this compound can be readily achieved via the acetylation of the commercially available precursor, 1-(3-hydroxyphenyl)piperazine. This straightforward, high-yield reaction provides a reliable source of the compound for research purposes. The protocol is adapted from established methods for the acetylation of related arylpiperazines.[3][4]
Workflow for Synthesis and Purification
Caption: Proposed workflow for the synthesis and purification of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(3-hydroxyphenyl)piperazine (1 eq.) in a suitable solvent such as 1,4-dioxane or ethanol.[3]
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, ~2 eq.), to the mixture.
-
Acetylation: Add acetic anhydride (1.1 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Workup: After cooling, filter the reaction mixture to remove inorganic salts. Evaporate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Crystallization: Crystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[3]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Pharmacological Profile: An Evidence-Based Postulate
Direct experimental data for this compound is not extensively published. However, the foundational study by Carroll et al. on 1-substituted 4-(3-hydroxyphenyl)piperazines provides compelling evidence to predict its activity.[1] The study demonstrated that this scaffold consistently produces pure opioid receptor antagonists, with potency influenced by the substituent on the piperazine nitrogen.
The key findings for close analogues are summarized below:
| Compound (N-Substituent) | μ-OR Kₑ (nM) | δ-OR Kₑ (nM) | κ-OR Kₑ (nM) | Efficacy Profile |
| N-Phenylpropyl | 0.88 | 13.4 | 4.09 | Pure Antagonist |
| N-Phenylpropyl (3R-methyl) | 1.01 | 6.99 | 1.57 | Pure Antagonist |
| N-Methyl (2S-methyl) | - | - | - | Pure Antagonist |
| Data sourced from Carroll et al., ACS Med Chem Lett, 2010.[1] |
Expert Interpretation: The N-methyl and N-phenylpropyl analogues exhibit low nanomolar antagonist potencies.[1] The acetyl group of this compound is a small, neutral substituent. Based on the structure-activity relationship (SAR) of this class, it is strongly hypothesized that the 1-acetyl derivative will also function as a pure, non-selective opioid receptor antagonist , likely with potency in the nanomolar range. The following experimental protocols are designed to rigorously test this hypothesis.
In Vitro Characterization: Protocols for Validation
To confirm the antagonist profile of this compound, a two-stage in vitro evaluation is essential: first, determining its binding affinity at the opioid receptors, and second, quantifying its functional antagonist activity.
Radioligand Binding Assays: Determining Receptor Affinity (Kᵢ)
This experiment quantifies the affinity of the test compound for the μ, δ, and κ opioid receptors by measuring its ability to displace a known high-affinity radioligand.
Experimental Workflow for Radioligand Binding Assay
Caption: A streamlined workflow for determining receptor binding affinity (Ki).
Step-by-Step Protocol:
-
Receptor Source: Utilize cell membranes prepared from CHO or HEK293 cells stably expressing cloned human μ, δ, or κ opioid receptors.
-
Radioligands:
-
μ-receptor: [³H]-DAMGO
-
δ-receptor: [³H]-Naltrindole
-
κ-receptor: [³H]-U69,593
-
-
Assay Setup: In a 96-well plate, combine assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), cell membranes (10-20 µg protein), the appropriate radioligand (at a concentration near its Kₑ), and varying concentrations of this compound.
-
Controls:
-
Total Binding: Contains membranes and radioligand only.
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-labeled universal antagonist (e.g., 10 µM Naloxone).
-
-
Incubation: Incubate plates for 60-120 minutes at room temperature to allow binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through Whatman GF/C glass fiber filters using a cell harvester. Wash filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration. Plot the percentage inhibition of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay: Confirming Pure Antagonism (Kₑ)
This functional assay is the gold standard for distinguishing between agonists, partial agonists, and pure antagonists. Agonists stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. A pure antagonist will inhibit agonist-stimulated [³⁵S]GTPγS binding without stimulating it on its own.
Step-by-Step Protocol:
-
Reagents: Prepare an assay buffer containing GDP (typically 10-30 µM), MgCl₂, NaCl, and [³⁵S]GTPγS. Use the same cell membrane preparations as in the binding assays.
-
Agonist Stimulation: First, determine the EC₅₀ of a standard full agonist for each receptor (e.g., DAMGO for μ, DPDPE for δ, U69,593 for κ) in the assay system.
-
Antagonist Evaluation:
-
Part 1 (Agonist Activity Check): Incubate membranes with increasing concentrations of this compound alone to confirm it does not stimulate [³⁵S]GTPγS binding.
-
Part 2 (Antagonist Potency): Incubate membranes with a fixed, near-maximal concentration (e.g., EC₉₀) of the standard agonist in the presence of varying concentrations of this compound.
-
-
Incubation & Detection: Incubate for 60 minutes at 30°C. Terminate and measure bound [³⁵S]GTPγS via filtration and scintillation counting, as described for the binding assay.
-
Data Analysis: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to calculate an IC₅₀. Convert the IC₅₀ to the antagonist equilibrium dissociation constant (Kₑ) using the appropriate pharmacological equation. A rightward shift in the agonist dose-response curve in the presence of the antagonist confirms competitive antagonism.
In Vivo Characterization: Assessing Antagonist Efficacy
In vivo models are critical to confirm that the in vitro antagonist activity translates to a physiological effect. Standard rodent models of opioid-induced antinociception are used to evaluate the ability of this compound to block the effects of a potent agonist like morphine.
Hot Plate Test
The hot plate test is a model of thermal pain used to assess the analgesic effects of opioids. An effective antagonist will reverse the agonist-induced increase in pain tolerance.
Step-by-Step Protocol:
-
Acclimation: Acclimate mice to the testing room and apparatus. The hot plate is typically maintained at a constant temperature (e.g., 55°C).
-
Baseline Latency: Place each mouse on the hot plate and record the time until a nociceptive response is observed (e.g., paw licking, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.
-
Dosing:
-
Administer the test antagonist, this compound, at various doses via a suitable route (e.g., intraperitoneal, subcutaneous).
-
After a predetermined pretreatment time, administer a standard dose of morphine.
-
-
Testing: At the time of peak morphine effect (e.g., 30 minutes post-injection), place the mouse back on the hot plate and measure the response latency.
-
Data Analysis: Compare the response latencies in the antagonist-pretreated groups to the group that received morphine alone. A significant reduction in the morphine-induced increase in latency indicates antagonist activity.
Acetic Acid-Induced Writhing Test
This is a model of visceral, inflammatory pain. The intraperitoneal injection of acetic acid induces characteristic abdominal constrictions ("writhes"), which are potently inhibited by opioid agonists.
Step-by-Step Protocol:
-
Acclimation & Dosing: Acclimate mice to individual observation chambers. Administer the test antagonist followed by morphine, as described for the hot plate test.
-
Induction of Writhing: At the appropriate time point, administer a dilute solution of acetic acid (e.g., 0.6%) via intraperitoneal injection.
-
Observation: Immediately after injection, begin a timed observation period (e.g., 15-20 minutes). Count the number of writhes for each animal.
-
Data Analysis: Calculate the mean number of writhes for each treatment group. An effective antagonist will reverse the morphine-induced reduction in the number of writhes, causing the writhe count to return towards the level of the vehicle control group.
Conclusion and Future Directions
The 4-(3-hydroxyphenyl)piperazine scaffold represents a significant development in opioid pharmacology, offering a template for novel, pure opioid receptor antagonists.[1] Based on robust data from closely related analogues, This compound is strongly positioned as a promising candidate for a pure, non-selective antagonist. Its simple and efficient synthesis makes it an accessible tool for the research community.
The comprehensive in vitro and in vivo protocols detailed in this guide provide a self-validating framework for the definitive characterization of its pharmacological profile. Successful validation would establish this compound as a valuable research tool for probing the intricacies of the opioid system and as a potential lead compound for the development of next-generation therapeutics for opioid-related disorders.
References
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Carroll, F. I., Cueva, J. P., Thomas, J. B., Mascarella, S. W., Runyon, S. P., & Navarro, H. A. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(7), 365–369. Available from: [Link]
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PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]
- Google Patents. (2005). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine.
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Carroll, F. I., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. National Institutes of Health. Available from: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Discovery of 1-Substituted 4-(3-Hydroxyphenyl)piperazines as a Novel Class of Opioid Receptor Antagonists
An In-Depth Technical Guide
Abstract
This technical guide delineates the discovery, synthesis, and pharmacological characterization of 1-substituted 4-(3-hydroxyphenyl)piperazines as a novel scaffold for pure opioid receptor antagonists. Historically, opioid antagonist discovery has been dominated by derivatives of morphine, such as naloxone and naltrexone. The identification of non-morphinan structures, such as the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, represented a significant leap forward.[1] This guide builds upon that legacy, detailing a structurally distinct class of piperazine-based antagonists. We will explore the synthetic rationale, delve into the critical structure-activity relationships (SAR) that govern potency and receptor subtype interaction, and provide detailed, field-proven protocols for the in vitro and in vivo assays essential for their characterization. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a comprehensive understanding of this important class of compounds.
Introduction: The Evolving Landscape of Opioid Antagonism
The opioid system, comprising the mu (μ), delta (δ), and kappa (κ) receptors, is a critical modulator of pain, mood, and reward pathways.[2] These G-protein coupled receptors (GPCRs) are the targets for both endogenous opioid peptides and exogenous ligands, including clinical analgesics and drugs of abuse.[3] Opioid antagonists are indispensable pharmacological tools and therapeutic agents. They are clinically used to reverse opioid overdose (naloxone) and to aid in the management of substance abuse disorders (naltrexone).[4]
The classic opioid antagonists are structurally derived from agonist scaffolds, where the substitution of the N-methyl group with larger moieties like N-allyl or N-cyclopropylmethyl confers antagonist activity. A pivotal departure from this paradigm was the discovery of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which were found to be pure antagonists regardless of the N-substituent, even with an N-methyl group.[5] This discovery highlighted a novel pharmacophore for opioid antagonism.
This guide focuses on a subsequent innovation: the isosteric replacement of the piperidine C4 carbon and methyl group with a nitrogen atom, leading to the 1-substituted 4-(3-hydroxyphenyl)piperazine scaffold.[4] This modification, while seemingly minor, results in a distinct SAR profile and a simplified synthetic pathway, opening new avenues for optimization and development.[4]
General Synthesis Strategy
The synthetic accessibility of a new chemical series is paramount for rapid lead optimization. The 1-substituted 4-(3-hydroxyphenyl)piperazine core allows for efficient production and diversification of analogues.[4] A general and robust synthetic workflow is outlined below. The key steps involve the construction of the core piperazine structure followed by functionalization at the 1-position.
Diagram: General Synthetic Workflow
Caption: Generalized synthetic route for 1-substituted 4-(3-hydroxyphenyl)piperazines.
Structure-Activity Relationship (SAR) Analysis
The exploration of substituents at the 1-position (N-substitution) of the 4-(3-hydroxyphenyl)piperazine core was crucial to understanding the interaction of this scaffold with the opioid receptors. Initial studies revealed that, similar to the piperidine series, these compounds are pure antagonists.[4][6] However, the SAR profile exhibits significant differences, indicating a distinct binding mode.[4]
Conformational analysis of the 4-(3-hydroxyphenyl)piperazine scaffold shows that the phenyl equatorial conformers are energetically favored, which is believed to be the bioactive conformation for mediating antagonist activity.[4] Key findings from SAR studies are summarized below.
Table 1: Influence of N-Substituent on Opioid Receptor Antagonist Potency
| Compound | N-Substituent (R) | μ-OR Ke (nM) | δ-OR Ke (nM) | κ-OR Ke (nM) |
| 5f | Methyl | 10.7 | 107 | 15.5 |
| 5b | Phenylpropyl | 0.88 | 13.4 | 4.09 |
| (3S)-Methyl Analogue | Phenylpropyl | Low Nanomolar | Low Nanomolar | Low Nanomolar |
| (3R)-Methyl Analogue | Phenylpropyl | Low Nanomolar | Low Nanomolar | Low Nanomolar |
Data synthesized from Carroll et al. (2010). Ke values were determined using a [³⁵S]GTPγS functional assay.[4][7]
Causality and Interpretation:
-
N-Methyl vs. N-Phenylpropyl: The transition from a small N-methyl substituent (5f) to a larger N-phenylpropyl group (5b) dramatically increases antagonist potency, particularly at the μ-opioid receptor (a greater than 12-fold increase).[4] This suggests that the N-substituent occupies a hydrophobic pocket within the receptor where the larger, more lipophilic phenylpropyl group can establish more favorable interactions.
-
Stereochemistry: The introduction of a methyl group at the 3-position of the piperazine ring, as in the (3S) and (3R) analogues, retains low nanomolar potency, indicating that the scaffold can accommodate substitution at this position without compromising antagonist activity.[6][7]
-
Divergence from Piperidine Series: While isosterically similar, the SAR of the piperazine series differs from the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series.[4] This underscores that the replacement of a carbon with a nitrogen atom fundamentally alters the ligand-receptor interaction, providing a new template for antagonist design.[4] Further exploration led to the development of potent and selective kappa opioid receptor antagonists based on this scaffold.[8]
Pharmacological Evaluation: Protocols and Rationale
Characterizing a novel compound as a pure antagonist requires a multi-step validation process using both in vitro and in vivo models. The protocols must be robust and self-validating.
In Vitro Characterization: Differentiating Affinity from Function
The first step is to determine if the compounds bind to the opioid receptors and, if so, whether they activate them (agonism) or block activation (antagonism). This requires two distinct types of assays.
A. Radioligand Binding Assay (Affinity Determination)
This assay measures the affinity (Ki) of the test compound for the receptor by assessing its ability to displace a known radiolabeled ligand. It does not, however, provide information on functional activity.
B. [³⁵S]GTPγS Functional Assay (Antagonism Determination)
This is the gold-standard functional assay for determining the nature of a GPCR ligand. Opioid receptor activation by an agonist stimulates the exchange of GDP for GTP on the α-subunit of the associated G-protein.[2] By using a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, the activation state can be quantified. A pure antagonist will not stimulate [³⁵S]GTPγS binding on its own and will competitively inhibit the binding stimulated by a known agonist.[4][8]
Caption: Agonists activate G-protein signaling, while antagonists bind but do not activate.
-
Preparation: Use cell membranes prepared from CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the human recombinant μ, δ, or κ opioid receptor.[9]
-
Reaction Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.
-
Incubation Mix: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well).
-
GDP (30 µM final concentration) to ensure a basal state.
-
[³⁵S]GTPγS (0.05 nM final concentration).
-
A selective agonist (e.g., DAMGO for μ, DPDPE for δ, U69,593 for κ) at its EC₉₀ concentration.[4]
-
Varying concentrations of the test antagonist compound.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Rationale: This time and temperature allow the reaction to reach equilibrium without significant degradation of the receptor or reagents.
-
-
Termination: Terminate the reaction by rapid filtration through Whatman GF/C glass fiber filters using a cell harvester.[9]
-
Washing: Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated binding against the log concentration of the antagonist. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to an antagonist dissociation constant (Ke) using the Cheng-Prusoff equation.
In Vivo Characterization: Reversal of Opioid-Induced Analgesia
An in vivo assay is required to confirm that the antagonist is effective in a whole-animal system and to assess properties like blood-brain barrier penetration. The mouse tail-flick test is a standard model for measuring spinal analgesia.
-
Acclimation: Acclimate male Swiss-Webster mice to the testing room and handling for at least 60 minutes before the experiment.
-
Baseline Measurement: Measure the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and recording the time to withdrawal. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Antagonist Administration: Administer the test antagonist (e.g., 1-substituted 4-(3-hydroxyphenyl)piperazine) via a chosen route (e.g., subcutaneous, intraperitoneal) at various doses. Include a vehicle control group.
-
Agonist Challenge: After a set pretreatment time (e.g., 15-30 minutes, to allow for drug distribution), administer a potent opioid agonist like morphine (e.g., 5-10 mg/kg, s.c.).[10]
-
Post-Agonist Measurement: Measure the tail-flick latency at peak effect time for the agonist (e.g., 30 minutes post-morphine).
-
Data Analysis: Convert latencies to a percentage of the maximum possible effect (%MPE). The antagonist's effect is measured by its ability to reduce the %MPE produced by the agonist. Calculate the AD₅₀ value, which is the dose of the antagonist required to reduce the agonist's effect by 50%.
Conclusion and Future Directions
The discovery of 1-substituted 4-(3-hydroxyphenyl)piperazines established a new, synthetically tractable scaffold for the development of pure opioid receptor antagonists.[4][6] The SAR of this series, particularly the influence of the N-substituent, provides a clear roadmap for medicinal chemists to tune potency and selectivity.[4][8] The detailed in vitro and in vivo protocols provided herein represent a validated workflow for the characterization of such compounds.
Future research efforts can be directed towards:
-
Receptor Subtype Selectivity: While the initial compounds showed activity across all three receptor types, further modification of the scaffold could yield antagonists with high selectivity for μ, δ, or κ receptors.[8]
-
Pharmacokinetic Optimization: Exploring substitutions that improve oral bioavailability, metabolic stability, and duration of action is a critical next step for therapeutic development.
-
Peripherally Restricted Antagonists: For applications like treating opioid-induced constipation, designing analogues with poor blood-brain barrier penetration would be highly desirable, a strategy that has proven successful for the related piperidine class of antagonists.[5][11]
This class of compounds holds significant promise as both pharmacological tools to further probe the opioid system and as starting points for the development of next-generation therapeutics.
References
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Carroll, F. I., Cueva, J. P., Thomas, J. B., Mascarella, S. W., Runyon, S. P., & Navarro, H. A. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(7), 365–369. [Link]
-
Zimmerman, D. M., Cantrell, B. E., Swartzendruber, J. K., Jones, N. D., & Leander, J. D. (1988). 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity. Journal of Medicinal Chemistry, 31(3), 555-560. [Link]
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Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]
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Kormos, C. M., Jin, C., Cueva, J. P., Runyon, S. P., Thomas, J. B., Brieaddy, L. E., Mascarella, S. W., Navarro, H. A., Gilmour, B. P., & Carroll, F. I. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. Journal of Medicinal Chemistry, 56(11), 4551–4567. [Link]
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Carroll, F. I., Cueva, J. P., Thomas, J. B., Mascarella, S. W., Runyon, S. P., & Navarro, H. A. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Publications. [Link]
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Liu, S. S., Hodgson, P. S., Carpenter, R. L., & Fricke, J. R. Jr. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical Pharmacology and Therapeutics, 69(1), 66–71. [Link]
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Schifano, F., Orsolini, L., Papanti, D., & Corkery, J. M. (2016). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Frontiers in Pharmacology, 7, 209. [Link]
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Spetea, M., Eans, S. O., Ganno, M. L., Schläfer, M., Le, T., Schmidhammer, H., & McLaughlin, J. P. (2017). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Molecules, 22(9), 1546. [Link]
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Shirani, K., Hassandarvish, P., Etebari, M., Rastegar, H., & Abdollahi, M. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. DARU Journal of Pharmaceutical Sciences, 24(1), 11. [Link]
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Iijima, I., Minamikawa, J., Jacobson, A. E., Brossi, A., & Rice, K. C. (1978). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 21(4), 398-400. [Link]
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Carroll, F. I., Cueva, J. P., Thomas, J. B., Mascarella, S. W., Runyon, S. P., & Navarro, H. A. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(7), 365-369. [Link]
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Carroll, F. I., & Carlezon, W. A. Jr. (2017). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. ChemMedChem, 9(8), 1638–1654. [Link]
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Holtzman, S. G. (1989). Novel phenylpiperidine opioid antagonists and partial agonists: effects on fluid consumption. Pharmacology, Biochemistry, and Behavior, 33(2), 375–380. [Link]
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Barna, K., & Kiyatkin, M. (2018). In Vitro Screening of Opioid Antagonist Effectiveness. Defense Technical Information Center. [Link]
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FDA CDER Small Business and Industry Assistance. (2020). In vitro and in vivo abuse deterrence evaluation of generic opioids. YouTube. [Link]
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Christie, M. J. (1996). Opioids - mechanisms of action. Australian Prescriber, 19(3), 64-66. [Link]
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Carroll, F. I., & Carlezon Jr, W. A. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654. [Link]
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Huang, H., Li, X., Guo, W., Zhu, C., Qian, Y., Shen, Q., Xu, X., Li, W., Wang, Y., & Fu, W. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299. [Link]
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Le, T., Eans, S. O., Ganno, M. L., Toll, L., & McLaughlin, J. P. (2021). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science, 4(3), 1237–1246. [Link]
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Methodological & Application
Synthesis Protocol for 1-Acetyl-4-(3-hydroxyphenyl)piperazine: A Guide for Pharmaceutical Intermediate Production
Application Note: A-HPP-3-SYN
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Acetyl-4-(3-hydroxyphenyl)piperazine, a key intermediate in pharmaceutical research and development. The phenylpiperazine structural motif is a privileged scaffold found in numerous centrally active pharmacological agents.[1] This guide details a robust and efficient N-acetylation of 1-(3-hydroxyphenyl)piperazine using acetic anhydride. We elaborate on the underlying chemical principles, provide a detailed experimental procedure, outline methods for product characterization and validation, and present critical safety information. This document is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and process development.
Introduction
The 1-arylpiperazine moiety is a cornerstone in modern medicinal chemistry, integral to the structure of drugs targeting a wide array of receptors and transporters.[1][2] The specific compound, this compound (CAS No. 67915-02-0), serves as a versatile precursor for more complex active pharmaceutical ingredients (APIs).[3] Its structure combines a reactive secondary amine masked as an amide and a functionalized aromatic ring, allowing for further chemical modification.
While numerous protocols exist for the synthesis of the regioisomeric 1-Acetyl-4-(4-hydroxyphenyl)piperazine, this document provides a specifically tailored and optimized protocol for the meta-hydroxy isomer.[4] The presented method is based on the well-established nucleophilic acyl substitution reaction, which is both high-yielding and scalable. This protocol emphasizes procedural clarity, the rationale behind each step, and methods for ensuring the synthesis of a high-purity final product.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through the N-acetylation of 1-(3-hydroxyphenyl)piperazine. This reaction is a classic example of nucleophilic acyl substitution.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of the piperazine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling an acetate ion—a stable leaving group.
-
Deprotonation: The acetate ion, or another base present in the mixture, deprotonates the newly acylated nitrogen, yielding the final amide product and acetic acid as a byproduct.
The inclusion of a mild base, such as triethylamine or potassium carbonate, is crucial to neutralize the acetic acid byproduct, preventing the protonation of the starting piperazine and driving the reaction equilibrium towards the product.[5][4]
Reaction Mechanism Diagram
Caption: Nucleophilic acyl substitution mechanism for N-acetylation.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled accordingly with appropriate safety considerations.
Materials and Equipment
Materials:
-
1-(3-hydroxyphenyl)piperazine (CAS: 59817-32-2)[6]
-
Acetic Anhydride (CAS: 108-24-7)
-
Triethylamine (TEA) (CAS: 121-44-8)
-
Dichloromethane (DCM), anhydrous (CAS: 75-09-2)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ethyl acetate (for recrystallization)
-
Hexane (for recrystallization)
Equipment:
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Reagent Data Table
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| 1-(3-hydroxyphenyl)piperazine | 178.23[6] | 5.00 g | 28.05 | 1.0 |
| Acetic Anhydride | 102.09 | 3.16 mL | 33.66 | 1.2 |
| Triethylamine (TEA) | 101.19 | 5.86 mL | 42.08 | 1.5 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Step-by-Step Synthesis Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-hydroxyphenyl)piperazine (5.00 g, 28.05 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.
-
Base Addition: Add triethylamine (5.86 mL, 42.08 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with stirring. Causality: This step is crucial to control the exothermic nature of the acetylation reaction, preventing potential side reactions and ensuring selective N-acetylation over O-acetylation of the phenol group.
-
Acetylation: Add acetic anhydride (3.16 mL, 33.66 mmol) dropwise to the cold solution over 15-20 minutes using a dropping funnel. Maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% Methanol in DCM as eluent). The reaction is complete when the starting material spot is no longer visible.
-
Quenching & Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water. Shake and separate the layers.
-
Wash the organic layer sequentially with 50 mL of saturated aqueous NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and then with 50 mL of brine. Trustworthiness: The bicarbonate wash is a self-validating step; cessation of gas evolution indicates that the acidic components have been neutralized.
-
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid.
-
Purification:
-
Recrystallize the crude solid from a hot ethyl acetate/hexane mixture.
-
Dissolve the solid in a minimum amount of hot ethyl acetate, then add hexane dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.
-
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification of the target compound.
Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol [3] |
| Yield | Typically >85% (post-purification) |
| Melting Point | To be determined experimentally (para-isomer melts at 184-188 °C) |
| ¹H NMR | Expect signals for: aromatic protons, distinct methylene protons on the piperazine ring adjacent to the phenyl group and the acetyl group, and a sharp singlet for the acetyl methyl protons (~2.1 ppm). |
| IR Spectroscopy | Expect characteristic peaks for: O-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), amide C=O stretch (~1630-1650 cm⁻¹).[5][7] |
| Mass Spectrometry | Expect [M+H]⁺ at m/z = 221.13 |
Self-Validation: A sharp melting point and clean NMR/IR spectra consistent with the proposed structure confirm the successful synthesis and high purity of the compound.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
1-(3-hydroxyphenyl)piperazine: May cause skin and eye irritation. Handle with care.
-
Acetic Anhydride: Corrosive, causes severe skin and eye burns. Reacts violently with water. Lachrymator.
-
Triethylamine: Flammable liquid and vapor. Toxic if inhaled. Corrosive.
-
Dichloromethane: Suspected carcinogen. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
This compound (Product): Assumed to be harmful if swallowed and to cause skin, eye, and respiratory tract irritation, consistent with its para-isomer.
Storage: Store the final product in a tightly sealed container in a cool, dry, and dark place to ensure its stability.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Inactive reagents. | Allow the reaction to stir longer at room temperature. Check the purity/age of acetic anhydride. |
| Low Yield | Product loss during workup or recrystallization. | Ensure complete extraction from the aqueous layer. Use minimal hot solvent for recrystallization and cool slowly. |
| Oily Product | Impurities present; Incomplete solvent removal. | Re-purify by recrystallization or column chromatography. Ensure product is fully dried under vacuum. |
| Side Product Formation (O-Acetylation) | Reaction temperature was too high. | Strictly maintain the reaction temperature at 0-5 °C during the addition of acetic anhydride. |
References
- CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). Google Patents.
-
Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. (n.d.). PrepChem.com. Retrieved from [Link]
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This compound | C12H16N2O2 | CID 12854852. (n.d.). PubChem. Retrieved from [Link]
-
1-Acetyl-4-(4-hydroxyphenyl)piperazine, sodiumsalt | C12H15N2NaO2 | CID 24820435. (n.d.). PubChem. Retrieved from [Link]
- CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). Google Patents.
-
Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.). Semantic Scholar. Retrieved from [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Retrieved from [Link]
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Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- US6603003B2 - Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
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1-(3-HYDROXYPHENYL)PIPERAZINE, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved from [Link]
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1-Acetyl-4-(3-hydroxyphenyl)piperazine: A Versatile Intermediate for Pharmaceutical Synthesis and Drug Discovery
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Acetyl-4-(3-hydroxyphenyl)piperazine, a pivotal intermediate in pharmaceutical synthesis. The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This document details the physicochemical properties, a robust synthesis protocol, and the subsequent application of this compound in constructing more complex molecular architectures. We provide detailed, step-by-step methodologies, the scientific rationale behind experimental choices, and analytical protocols for quality assurance, designed to support researchers in drug development and process chemistry.
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone of modern drug design.[3] Its presence in numerous marketed drugs, from the antipsychotic aripiprazole to the anticancer agent imatinib, highlights its utility.[1] The piperazine moiety often imparts favorable properties such as improved aqueous solubility, bioavailability, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[1][4]
This compound (CAS No: 67915-02-0) is a bifunctional derivative that serves as an exceptionally valuable building block.[5] It combines the versatile piperazine core with two key functional handles:
-
A Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is a prime site for derivatization, typically through etherification or esterification, allowing for the attachment of other pharmacophores or moieties to modulate biological activity and selectivity.
-
An N-Acetyl Group: The acetyl group protects one of the piperazine nitrogens, preventing unwanted side reactions and directing further functionalization to the other nitrogen or the hydroxyl group. This feature is critical for achieving regioselectivity in multi-step syntheses.[6]
This intermediate is therefore strategically designed for the efficient and controlled synthesis of complex active pharmaceutical ingredients (APIs).[7]
Physicochemical and Safety Profile
Accurate characterization of an intermediate is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-[4-(3-hydroxyphenyl)piperazin-1-yl]ethanone | [5] |
| CAS Number | 67915-02-0 | [5] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [5] |
| Molecular Weight | 220.27 g/mol | [5] |
| Appearance | White to off-white crystalline solid or powder | [8] |
| Solubility | Slightly soluble in water; Soluble in polar organic solvents like ethanol and DMSO. | [9][10] |
| Melting Point | 180-185 °C | [10][11] |
Safety Information: this compound is considered hazardous. It can cause skin, eye, and respiratory tract irritation and is harmful if swallowed.[8][12] Always handle this compound in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13] In case of exposure, follow standard first-aid measures and seek medical attention.[8]
Synthesis Protocol for this compound
This protocol describes a reliable method for the synthesis of the title compound via selective N-acetylation of 1-(3-hydroxyphenyl)piperazine. The procedure is adapted from established methods for analogous compounds.[14]
Rationale of Synthesis
The core of this synthesis is the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. A base is required to neutralize the acidic byproduct (acetic acid), driving the reaction to completion. An alcohol-based solvent is chosen for its ability to dissolve the starting materials and for its environmental favorability compared to solvents like dioxane.[14][15]
Visual Workflow of Synthesis
Caption: Workflow for the synthesis of the target intermediate.
Materials and Equipment
-
Reagents: 1-(3-hydroxyphenyl)piperazine, Acetic Anhydride, Potassium Carbonate (K₂CO₃), Ethanol, Deionized Water, Ethyl Acetate, Hexane.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, thermometer, Buchner funnel and flask, rotary evaporator, beakers, graduated cylinders.
Step-by-Step Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(3-hydroxyphenyl)piperazine (17.8 g, 0.1 mol) in ethanol (100 mL) with magnetic stirring.
-
Addition of Base: Add potassium carbonate (20.7 g, 0.15 mol) to the solution. The base acts as an acid scavenger for the acetic acid generated during the reaction.
-
Addition of Acetylating Agent: Cool the mixture in an ice bath to 0-5 °C. Slowly add acetic anhydride (11.2 g, 0.11 mol) dropwise over 20-30 minutes, ensuring the temperature does not exceed 10 °C. This controlled addition is crucial to manage the exothermic nature of the acylation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 78 °C) for 2-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate mobile phase (e.g., Ethyl Acetate/Hexane 7:3) until the starting material is consumed.
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature and then further in an ice bath for 1 hour to precipitate the product. Filter the solid using a Buchner funnel and wash the filter cake with cold deionized water (2 x 30 mL) to remove excess base and other inorganic impurities.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound as a crystalline solid. Dry the product under vacuum at 50 °C.
Application Protocol: Using the Intermediate in Further Synthesis
The true value of this compound lies in its role as a scaffold for building more complex molecules.[9] The phenolic hydroxyl group is an ideal point for introducing diversity. This protocol outlines a general Williamson ether synthesis, a fundamental transformation in drug discovery.[16]
Rationale of Application
This reaction demonstrates the nucleophilicity of the phenoxide ion, formed by deprotonating the hydroxyl group with a base. This phenoxide then displaces a halide from an alkyl halide (R-X), forming an ether linkage. This is a robust and widely used method to connect aryl groups to various side chains (R), which can be tailored to interact with specific receptor pockets or modify the drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Visual Logic of Intermediate Application
Caption: Logical flow from intermediate to a complex API scaffold.
Step-by-Step Procedure for Etherification
-
Reaction Setup: In a dry round-bottom flask, combine this compound (2.20 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and the desired alkyl halide (R-X, 11 mmol) in 50 mL of dry acetone.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and stir for 6-12 hours. The progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure ether product.
Analytical Quality Control
Ensuring the identity and purity of the intermediate is a non-negotiable step in pharmaceutical synthesis.[6] The following analytical methods are standard for characterizing this compound.
| Analytical Technique | Purpose | Expected Outcome / Specification |
| ¹H NMR | Structural Confirmation | Peaks corresponding to acetyl protons (~2.1 ppm), piperazine protons (multiplets ~2.6-3.8 ppm), and aromatic protons (~6.7-7.2 ppm). |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak [M+H]⁺ at m/z 221.13. |
| HPLC | Purity Determination | Purity ≥ 98.0%. |
| Melting Point | Purity and Identity Check | A sharp melting point within the specified range (e.g., 184.0 to 188.0 °C). |
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the efficient synthesis of novel pharmaceutical agents. Its bifunctional nature, combining a reactive hydroxyl group with a protected piperazine ring, provides chemists with a robust platform for molecular elaboration. The protocols and data presented in this application note offer a reliable foundation for researchers to synthesize, characterize, and utilize this intermediate, thereby accelerating the drug discovery and development process.
References
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1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity . (n.d.). IndiaMART. Retrieved January 25, 2026, from [Link]
- CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine. (2005). Google Patents.
-
1-Acetyl-4-(4-hydroxyphenyl)-piperazine, Pharmaceutical Grade . (n.d.). IndiaMART. Retrieved January 25, 2026, from [Link]
-
Material Safety Data Sheet - 1-Acetyl-4-(4-hydroxyphenyl)piperazine, 98% . (n.d.). Cole-Parmer. Retrieved January 25, 2026, from [Link]
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This compound . (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
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Pharmaceutical Intermediate Synthesis Routes Considerations . (2026). Protheragen. Retrieved January 25, 2026, from [Link]
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An Evolving Role of Piperazine Moieties in Drug Design and Discovery . (2025). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Organic Synthesis Drug Intermediates . (2025). ZM Silane Limited. Retrieved January 25, 2026, from [Link]
-
The Role of Piperazine Derivatives in Modern Drug Discovery . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 25, 2026, from [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry . (2015). Beilstein Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]
-
Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships . (2021). PubMed. Retrieved January 25, 2026, from [Link]
-
Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts . (2022). ACS Sustainable Chemistry & Engineering. Retrieved January 25, 2026, from [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools . (n.d.). ScienceDirect. Retrieved January 25, 2026, from [Link]
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In vitro antifungal susceptibility testing of 1-Acetyl-4-(3-hydroxyphenyl)piperazine
In Vitro Antifungal Susceptibility Testing of 1-Acetyl-4-(3-hydroxyphenyl)piperazine
Abstract
Piperazine derivatives represent a versatile scaffold in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities. 1-Acetyl-4-(4-hydroxyphenyl)piperazine is a well-documented intermediate in the synthesis of the broad-spectrum antifungal agent ketoconazole.[1] This application note provides a detailed protocol for the in vitro antifungal susceptibility testing of its structural isomer, This compound , a compound of interest for novel antifungal drug discovery. The methodology herein is grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring robust, reproducible, and reliable determination of the Minimum Inhibitory Concentration (MIC).[2] This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities for antifungal efficacy.
Introduction and Scientific Rationale
The increasing prevalence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[3] This necessitates the discovery and development of new antifungal agents with novel mechanisms of action. The piperazine nucleus is a privileged scaffold in drug design, and its derivatives have been explored for various therapeutic applications.[4] While the para-substituted isomer, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, is known as a precursor to ketoconazole,[5][6] the biological profile of the meta-substituted isomer, This compound (3-AHPP) , is less characterized.
Chemical Structure of the Test Compound:
-
IUPAC Name: 1-(4-(3-hydroxyphenyl)piperazin-1-yl)ethan-1-one
-
Molecular Formula: C₁₂H₁₆N₂O₂[7]
-
Molecular Weight: 220.27 g/mol [8]
This document provides a comprehensive framework for evaluating the in vitro antifungal activity of 3-AHPP using the broth microdilution method. This method is considered the gold standard for quantitative susceptibility testing, allowing for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][9] The protocols are designed to be self-validating through the inclusion of quality control strains and standard antifungal agents, ensuring the integrity of the generated data.
Principle of the Broth Microdilution Assay
The broth microdilution assay is a standardized and widely accepted method for determining the MIC of an antimicrobial agent.[9][10] The core principle involves challenging a standardized suspension of a target fungus with serial twofold dilutions of the test compound in a liquid growth medium. This is performed in a 96-well microtiter plate format. Following a specified incubation period under controlled conditions, the plates are examined for visible growth. The MIC is identified as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to a drug-free control well. The use of reference strains, such as Candida albicans ATCC 90028, for which expected MIC ranges for control drugs are known, is crucial for validating the accuracy and reproducibility of the assay.[11][12]
Essential Materials and Reagents
Test and Control Compounds
-
Test Compound: this compound (Purity ≥98%)
-
Positive Control (Azole): Fluconazole (FLC) (Sigma-Aldrich or equivalent)
-
Positive Control (Echinocandin): Caspofungin (CSP) (Sigma-Aldrich or equivalent)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
Fungal Strains (Quality Control)
-
Yeast: Candida albicans ATCC 90028[13]
-
Mold: Aspergillus brasiliensis ATCC 16404 (Note: This strain was formerly classified as Aspergillus niger)[14][15][16]
Media and Reagents
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate (Gibco, Sigma-Aldrich)
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Glucose (Dextrose)
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Sterile Saline (0.85% NaCl)
-
Sterile deionized water
-
Sterile, flat-bottom 96-well microtiter plates
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions and Media
-
Rationale: Accurate preparation of stock solutions is critical for the precision of the serial dilutions. DMSO is a common solvent for water-insoluble compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungi.
-
Compound Stock Solutions:
-
Accurately weigh 1-2 mg of 3-AHPP, Fluconazole, and Caspofungin.
-
Dissolve each compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Expert Tip: Gentle warming and vortexing can aid dissolution. Ensure the compound is fully solubilized before proceeding.
-
Store stock solutions at -20°C in small aliquots to prevent freeze-thaw cycles.
-
-
Assay Medium Preparation (RPMI-1640):
-
Prepare the RPMI-1640 medium according to CLSI M27/M38 guidelines.[10][17]
-
Dissolve 10.4 g of RPMI-1640 powder and 34.53 g of MOPS in 900 mL of purified water.
-
Adjust the pH to 7.0 ± 0.1 at 25°C using 1N NaOH.
-
Add purified water to a final volume of 1 L.
-
Sterilize the medium by filtration through a 0.22 µm membrane filter. Causality Note: Filtration is used instead of autoclaving to prevent the degradation of heat-labile components like glutamine.
-
Store the sterile medium at 4°C.
-
Protocol 2: Fungal Inoculum Preparation
-
Rationale: Standardization of the inoculum density is paramount for assay reproducibility. A 0.5 McFarland standard provides a consistent starting cell concentration, which is then diluted to achieve the final target inoculum size that ensures logarithmic growth during the incubation period.[10]
-
Culture Revival and Subculture:
-
Revive lyophilized fungal strains according to the supplier's instructions (e.g., ATCC).[13][18]
-
Culture C. albicans on SDA plates at 35°C for 24-48 hours.
-
Culture A. brasiliensis on PDA plates at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Perform at least two sequential subcultures on fresh agar plates to ensure purity and viability before use in the assay.
-
-
Yeast Inoculum Preparation (C. albicans):
-
Select 3-5 well-isolated colonies from the 24-hour subculture.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Create a working suspension by diluting this adjusted stock 1:1000 in RPMI medium (e.g., 10 µL of stock into 10 mL of RPMI). This yields a final inoculum concentration of approximately 1-5 x 10³ CFU/mL.
-
-
Mold Inoculum Preparation (A. brasiliensis):
-
Harvest conidia from the mature culture by gently flooding the plate with 5-10 mL of sterile saline containing 0.05% Tween 80. Expert Tip: Tween 80 acts as a wetting agent to help dislodge the hydrophobic conidia.
-
Gently rub the colony surface with a sterile cotton swab to release the conidia.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.
-
Carefully transfer the upper conidial suspension to a new tube.
-
Adjust the conidial suspension with a hemocytometer or spectrophotometrically to a concentration of 1-5 x 10⁶ conidia/mL.
-
Create a working suspension by diluting this adjusted stock 1:50 in RPMI medium to achieve a final inoculum concentration of approximately 0.4-5 x 10⁴ CFU/mL.
-
Protocol 3: Broth Microdilution Assay Procedure
-
Rationale: A systematic plate layout with appropriate controls is essential for a self-validating experiment. The sterility control ensures the medium is not contaminated, while the growth control confirms the fungus is viable and provides the baseline for assessing growth inhibition.
-
Plate Preparation:
-
Dispense 100 µL of RPMI medium into wells 2 through 12 of each row in a 96-well plate.
-
Prepare an intermediate dilution of the drug stock solutions (from Protocol 1) in RPMI medium.
-
Add 200 µL of the highest concentration of the test compound (e.g., 64 µg/mL, prepared as a 2x solution) to well 1 of the designated row.
-
Perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process across the plate to well 10. Discard 100 µL from well 10. This creates a concentration range from 32 µg/mL to 0.06 µg/mL.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no drug, no inoculum).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal working suspension (from Protocol 2) to wells 1 through 11. Do not add inoculum to well 12.
-
The final volume in each test well is 200 µL. The final drug concentrations are now half of the initial serial dilution concentrations, and the final DMSO concentration is ≤1%.
-
-
Incubation:
-
Seal the plates or place them in a humidified container to prevent evaporation.
-
Incubate the plates at 35°C.
-
Read C. albicans plates after 24 hours.
-
Read A. brasiliensis plates after 48 hours.
-
Workflow Visualization
Caption: Mechanisms of action for control antifungal agents.
-
Fluconazole: This azole antifungal inhibits the cytochrome P450 enzyme 14-α-demethylase. [19][20][21]This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. [22]Disruption of ergosterol synthesis compromises membrane integrity, leading to fungistatic activity.
-
Caspofungin: As an echinocandin, caspofungin non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase. [23][24]This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a key structural polymer of the fungal cell wall. [25][26]Inhibition of this process leads to a weakened cell wall, osmotic instability, and cell death, resulting in fungicidal activity against Candida species. [23]
Conclusion
This application note provides a robust, detailed, and scientifically grounded protocol for the in vitro antifungal susceptibility testing of this compound. By adhering to established CLSI standards and incorporating appropriate controls, researchers can generate reliable and reproducible MIC data to evaluate the potential of this and other novel compounds in the ongoing search for new antifungal therapies.
References
- CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny)
-
Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]
-
Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(8), 2997–3002. [Link]
-
ResearchGate. Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies | Request PDF. Accessed January 25, 2026. [Link]
-
Patel, K., & Kiso, E. A. (2024). Fluconazole. In StatPearls. StatPearls Publishing. [Link]
-
Al-Abayechi, S. R., & Al-Azzauy, A. R. (2024). Caspofungin. In StatPearls. StatPearls Publishing. [Link]
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Application Notes & Protocols: Molecular Docking Studies of 1-Acetyl-4-(3-hydroxyphenyl)piperazine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for conducting molecular docking studies on 1-Acetyl-4-(3-hydroxyphenyl)piperazine, a piperazine derivative of interest in medicinal chemistry. Molecular docking is a powerful computational method used in structure-based drug design to predict the binding orientation and affinity of a small molecule to a macromolecular target.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, step-by-step protocols for ligand and protein preparation, docking simulation, and results analysis. By explaining the causality behind each step, this document aims to empower users to perform robust and reliable in silico experiments.
Introduction to the Study
The Ligand: this compound
This compound is a small molecule featuring a piperazine ring, a core structure found in many biologically active compounds.[3] The piperazine scaffold is often considered a "privileged structure" in drug discovery due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. Derivatives of piperazine have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, antipsychotic, and antidepressant effects.[4][5]
The specific compound of interest, with the IUPAC name 1-[4-(3-hydroxyphenyl)piperazin-1-yl]ethanone, possesses key functional groups—a hydrogen bond donor/acceptor (hydroxyl group) and a hydrogen bond acceptor (acetyl carbonyl)—that can facilitate interactions with protein targets.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₂ | PubChem[7] |
| Molecular Weight | 220.27 g/mol | PubChem[7] |
| IUPAC Name | 1-[4-(3-hydroxyphenyl)piperazin-1-yl]ethanone | PubChem[7] |
| Hydrogen Bond Donors | 1 | PubChem[7] |
| Hydrogen Bond Acceptors | 3 | PubChem[7] |
| Canonical SMILES | CC(=O)N1CCN(CC1)C2=CC(=CC=C2)O | PubChem[7] |
The Method: The Rationale of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The primary goal in drug discovery is to predict the binding mode and affinity of a ligand (the small molecule) within the active site of a protein (the target).[8][9] This process can be broken down into two main components:
-
Sampling: This involves generating a large number of possible conformations and orientations of the ligand within the protein's binding site.
-
Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The more negative the score, the more favorable the binding interaction is predicted to be.[1][10]
By simulating these interactions, researchers can screen large libraries of compounds, prioritize candidates for experimental testing, and gain insights into the molecular mechanisms of drug action, significantly accelerating the early stages of drug discovery.[8]
Pre-Docking Preparation: Building a Foundation of Accuracy
The reliability of any docking result is fundamentally dependent on the quality of the input structures. This preparatory phase is the most critical for ensuring a meaningful simulation.
Protocol: Ligand Preparation
The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with the correct atom types and charges.
Tools Required:
-
Chemical structure database (e.g., PubChem).
-
Molecular visualization and editing software (e.g., UCSF Chimera, Avogadro).
-
AutoDockTools (part of MGLTools).
Step-by-Step Methodology:
-
Obtain 3D Structure: Download the 3D conformer of this compound in SDF format from a reliable database like PubChem (CID 12854852).[7]
-
Energy Minimization (Causality): The downloaded structure is just one of many possible conformations. Energy minimization is performed to find a more stable, low-energy state. This is crucial because a high-energy conformation is unlikely to be the bioactive one.
-
Open the SDF file in a tool like UCSF Chimera or Avogadro.
-
Use the built-in energy minimization function (e.g., using the steepest descent algorithm followed by conjugate gradients) with a suitable force field (e.g., MMFF94 or UFF).
-
Save the minimized structure as a MOL2 or PDB file.
-
-
Prepare PDBQT File (Causality): Docking programs like AutoDock Vina require a specific file format, PDBQT, which includes atomic coordinates, partial charges, and information about rotatable bonds (torsional degrees of freedom).[11]
-
Open AutoDockTools.
-
Go to Ligand -> Input -> Open and select your minimized ligand file.
-
AutoDockTools will automatically detect the root and rotatable bonds. Verify that the number of torsions is reasonable.
-
Go to Ligand -> Output -> Save as PDBQT to generate the final prepared ligand file.
-
Protocol: Target Protein Selection and Preparation
Target Selection Rationale: The choice of a protein target is hypothesis-driven. Given that piperazine derivatives exhibit potent antibacterial activity, a relevant bacterial protein is an excellent starting point. A known target for the related isomer, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, is the biofilm-controlling response regulator BfmR from Acinetobacter baumannii.[12] BfmR is a critical regulator of biofilm formation, a key virulence factor. Targeting BfmR could render the bacteria more susceptible to antibiotics. For this guide, we will use a representative structure of a homologous response regulator.
Step-by-Step Methodology:
-
Obtain Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use PDB ID: 4Q2O, the structure of a response regulator from Staphylococcus epidermidis.
-
Clean the PDB File (Causality): PDB files often contain non-protein atoms like water molecules, ions, and co-crystallized ligands from the experiment. These are typically removed to simplify the docking calculation and avoid potential interference, unless a specific water molecule is known to be critical for binding.[13]
-
Open the PDB file in UCSF Chimera.[14]
-
Remove water molecules: Select -> Structure -> solvent. Then Actions -> Atoms/Bonds -> delete.
-
Remove any other heteroatoms or ligands not part of the protein.
-
-
Add Hydrogens and Charges (Causality): Crystal structures usually do not include hydrogen atoms. They must be added computationally as they are critical for forming hydrogen bonds, a key type of protein-ligand interaction. Partial charges are then assigned to all atoms to calculate electrostatic interactions.[13][15]
-
In UCSF Chimera, use the Dock Prep tool (Tools -> Surface/Binding Analysis -> Dock Prep).[13]
-
This tool will add hydrogens, remove non-complexed ions, and assign charges (e.g., AMBER ff14SB for protein, AM1-BCC for ligand charges).
-
Save the prepared protein as a MOL2 file.
-
-
Prepare PDBQT File:
-
Open the prepared protein MOL2 file in AutoDockTools.
-
Go to Grid -> Macromolecule -> Choose and select the protein.
-
AutoDockTools will process the protein, adding Gasteiger charges.
-
Save the final prepared protein file in PDBQT format (Grid -> Macromolecule -> Write).
-
The Docking Simulation: Predicting the Interaction
With the ligand and protein prepared, the next step is to define the search space and run the simulation.
Protocol: Defining the Search Space (Grid Box)
Causality: A blind docking (searching the entire protein surface) is computationally expensive and often unnecessary. We typically focus the search on a specific region, usually the known active site or a predicted binding pocket. This is done by defining a 3D "grid box".[11]
Step-by-Step Methodology:
-
Load Molecules into AutoDockTools: Open both the prepared protein PDBQT and ligand PDBQT files in AutoDockTools.
-
Identify the Binding Site: If the active site is known from literature or a co-crystallized ligand, center the grid box there. If not, use site-finding tools (e.g., built-in to Chimera or online servers) to predict potential binding pockets. For PDB ID 4Q2O, the binding site is in the N-terminal receiver domain.
-
Set Up the Grid Box:
-
Go to Grid -> Grid Box....
-
A box will appear in the viewer. Adjust the center_x, center_y, and center_z coordinates to position the box over the binding site.
-
Adjust the size_x, size_y, and size_z dimensions to ensure the box is large enough to accommodate the entire ligand in various orientations (typically add 5-10 Å padding around the ligand).
-
Record the center and size coordinates. These are essential for the configuration file.
-
Protocol: Configuring and Running AutoDock Vina
AutoDock Vina uses a simple text file to define the docking parameters.
Step-by-Step Methodology:
-
Create a Configuration File: Using a text editor, create a file named conf.txt.
-
Add Parameters: Populate the file with the following information. The values for center and size are those you recorded from the grid box setup.
-
exhaustiveness : Controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a good default.
-
num_modes : The number of binding poses to generate.[16]
-
-
Run Vina from the Command Line:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Execute the command: vina --config conf.txt
-
Post-Docking Analysis: Interpreting the Data
The output of the docking run must be carefully analyzed to extract meaningful biological insights.
Analysis of Binding Poses and Affinity
The simulation generates two key output files: docking_log.txt and docking_results.pdbqt.
Table 2: Example Docking Results Summary from Log File
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -7.5 | 0.000 | 0.000 |
| 2 | -7.2 | 1.854 | 2.431 |
| 3 | -7.1 | 2.103 | 3.578 |
| ... | ... | ... | ... |
-
Affinity: This value is the scoring function's estimate of the binding free energy. More negative values indicate a predicted stronger binding interaction.[10]
-
RMSD: Root Mean Square Deviation between the poses. A low RMSD between the top poses suggests they converge to a similar binding mode.
Protocol for Visual Analysis:
-
Load Results: Open the protein PDBQT file and the docking_results.pdbqt file in a visualization tool like PyMOL or UCSF Chimera. The docking_results.pdbqt contains multiple poses (as defined by num_modes).
-
Examine the Top Pose: Focus on the best-scoring pose (Mode 1). Analyze its orientation in the binding pocket. Is it chemically sensible? Does it occupy a well-defined cavity?
-
Identify Key Interactions: Use visualization tools to find and display interactions between the ligand and protein residues.[17][18]
-
Hydrogen Bonds: Look for dashed lines between donor and acceptor atoms. These are highly specific and important for affinity.
-
Hydrophobic Interactions: Observe where nonpolar parts of the ligand (e.g., the phenyl ring) are close to nonpolar residues of the protein (e.g., Leucine, Isoleucine, Valine).
-
Pi-Stacking: Check for interactions between aromatic rings of the ligand and protein (e.g., Phenylalanine, Tyrosine).
-
Protocol Validation: Ensuring Trustworthiness via Redocking
Causality: How do we trust that our chosen docking parameters can accurately reproduce a known binding pose? We validate the protocol through "redocking".[19] This involves taking a protein-ligand complex from the PDB, removing the ligand, and docking it back in. If the software can reproduce the original crystallographic pose, it gives us confidence in the results for our novel ligand.[20]
Step-by-Step Validation Protocol:
-
Select a System: Choose a high-resolution crystal structure from the PDB that contains a ligand similar to yours bound to your target protein (or a close homolog).
-
Prepare for Redocking:
-
Separate the co-crystallized ligand and the protein into two separate files.
-
Prepare the protein as described in section 2.2.
-
Prepare the original co-crystallized ligand as described in section 2.1.
-
-
Run Docking: Use the exact same procedure (grid box definition, configuration file) to dock the co-crystallized ligand back into its own protein.
-
Calculate RMSD: The key metric for success is the Root Mean Square Deviation (RMSD) between the atom positions of the top-scoring docked pose and the original crystal pose.
Conclusion
This guide provides a robust framework for performing molecular docking of this compound. By following these detailed protocols—from meticulous preparation of the ligand and target to rigorous analysis and validation—researchers can generate reliable in silico data. These computational predictions serve as powerful hypotheses to guide further experimental work, ultimately accelerating the path of rational drug design and discovery.
References
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation on 1-Acetyl-4-(4-hydroxyphenyl) piperazine an anti-fungal drug by spectroscopic, quantum chemical computations and molecular docking studies. Retrieved from [Link]
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Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]
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Worldofchemicals. (n.d.). Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price. Retrieved from [Link]
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Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. Retrieved from [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [Link]
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ResearchGate. (2022, September 24). Validation of Docking Methodology (Redocking). Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]
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ResearchGate. (n.d.). How to interprete and analyze molecular docking results?. Retrieved from [Link]
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Kumar, D. (2024, January 20). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved from [Link]
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Dr. Ambrish Kumar Srivastava. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]
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Dr. Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
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Enyedy, I. J., & Egan, W. J. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of chemical information and modeling, 48(5), 923–931. Retrieved from [Link]
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Genomics Lab. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved from [Link]
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Salmaso, V., & Moro, S. (2018). AutoDock and AutoDockTools for Protein-Ligand Docking. Methods in molecular biology (Clifton, N.J.), 1762, 185–199. Retrieved from [Link]
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chemRxiv. (n.d.). Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. Retrieved from [Link]
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Bioinformatics Insights. (2022, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]
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Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
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Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
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Dr. Hanauer. (2023, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio [Video]. YouTube. Retrieved from [Link]
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Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. Retrieved from [Link]
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JSciMed Central. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]
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Al-Hussain, S. A., & Afzal, O. (2022). Piperazine skeleton in the structural modification of natural products: a review. Future journal of pharmaceutical sciences, 8(1), 47. Retrieved from [Link]
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Dr. Prerana. (2020, May 6). #Validation of docking##DOCKING Validation#Screening DOCKING#RE-DOCKING#P#Docking Of Inhibitor#DOCK [Video]. YouTube. Retrieved from [Link]
-
Czarnecka, K., et al. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Molecules (Basel, Switzerland), 28(3), 1404. Retrieved from [Link]
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Troubleshooting & Optimization
Identification of impurities in 1-Acetyl-4-(3-hydroxyphenyl)piperazine synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-4-(3-hydroxyphenyl)piperazine. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis and impurity identification. Our approach is rooted in established scientific principles and practical, field-proven experience to ensure the integrity and success of your experimental work.
I. Troubleshooting Guide: Navigating Common Synthetic and Analytical Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in the acetylation of 1-(3-hydroxyphenyl)piperazine can stem from several factors. A systematic investigation is key to pinpointing the root cause.
Possible Cause & Explanation:
-
Incomplete Reaction: The acetylation of the secondary amine on the piperazine ring may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal base. The base is crucial for neutralizing the acetic acid byproduct, which can otherwise protonate the starting material, rendering it unreactive.
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of acetic anhydride to the starting piperazine derivative can lead to incomplete conversion. While a slight excess of acetic anhydride is often used, a large excess can promote side reactions.
-
Side Reactions: Competing reactions, such as O-acetylation of the phenolic hydroxyl group or di-acetylation of the piperazine nitrogen, can consume the starting material and reduce the yield of the desired product.[1]
-
Product Loss During Work-up and Purification: The product may be lost during extraction, precipitation, or crystallization steps. The solubility of this compound in the chosen solvent systems is a critical factor.
Troubleshooting Workflow:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Ensure the starting material is fully consumed before quenching the reaction.
-
Reagent Quality and Stoichiometry: Verify the purity of your 1-(3-hydroxyphenyl)piperazine starting material and acetic anhydride. Accurately calculate and weigh your reagents, ensuring a slight molar excess (e.g., 1.1-1.5 equivalents) of acetic anhydride.
-
Base Selection and Addition: Employ a suitable base, such as potassium carbonate or triethylamine, to neutralize the generated acetic acid. The base should be added in sufficient quantity (at least one equivalent, often a slight excess).[2]
-
Temperature Control: The reaction is typically performed at a controlled temperature, for instance, by cooling the initial addition of acetic anhydride and then allowing the reaction to proceed at room temperature or with gentle heating.[3]
-
Optimize Work-up and Purification:
-
Carefully select extraction solvents to ensure efficient partitioning of the product.
-
If precipitating the product, ensure the pH is adjusted to a point where the product is least soluble.
-
For crystallization, perform small-scale solubility tests to identify an optimal solvent or solvent system that provides good recovery of pure crystals.
-
Q2: I've observed an unexpected peak in my HPLC chromatogram. How do I proceed with its identification?
The appearance of unknown peaks is a common challenge in chemical synthesis. A systematic approach combining chromatographic, spectroscopic, and in-silico methods is essential for structural elucidation.
Systematic Impurity Identification Workflow:
Caption: Workflow for Unknown Impurity Identification.
Step-by-Step Protocol for Impurity Identification:
-
LC-MS/MS Analysis: This is the cornerstone of impurity identification.[4]
-
Objective: To determine the molecular weight and fragmentation pattern of the unknown impurity.
-
Protocol:
-
Analyze the sample containing the impurity using an LC-MS/MS system.
-
Acquire the full scan mass spectrum (MS1) to determine the molecular ion ([M+H]⁺ or [M-H]⁻) of the impurity.
-
Perform a product ion scan (MS/MS) on the molecular ion of the impurity to obtain its fragmentation pattern.[5]
-
-
-
Propose Putative Structures:
-
Based on the molecular weight and fragmentation data, propose potential structures for the impurity. Consider starting materials, reagents, intermediates, and plausible side-reaction products.
-
-
Literature and Database Search:
-
Search chemical databases (e.g., SciFinder, PubChem) for the proposed structures to see if they are known compounds and if their properties match your observations.
-
-
Forced Degradation Studies:
-
Objective: To intentionally degrade the main compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to see if the unknown impurity is a degradation product.[6]
-
This can provide valuable clues about the impurity's formation pathway.
-
-
Synthesis of Suspected Impurity Standard:
-
If a putative structure is proposed, synthesizing a small amount of this compound can provide an authentic reference standard.
-
-
Confirmation:
-
Compare the retention time and mass spectrum of the authentic standard with the unknown impurity in your sample. Co-injection of the standard with your sample should result in a single, co-eluting peak if they are the same compound.
-
Q3: My final product is off-color. What could be the cause and how can I obtain a white to off-white solid?
An off-color product often indicates the presence of colored impurities, which can arise from several sources.
Potential Sources of Color:
-
Oxidation Products: Phenolic compounds are susceptible to oxidation, which can form colored quinone-type species. This can be exacerbated by exposure to air, light, or trace metal catalysts.
-
Starting Material Impurities: If the 1-(3-hydroxyphenyl)piperazine starting material is colored, this color can carry through to the final product.
-
Reaction Byproducts: Certain side reactions can lead to the formation of colored impurities.
-
Residual Solvents or Reagents: Trapped solvents or residual reagents from the work-up can sometimes impart color.
Remediation Strategies:
-
Purification of Starting Material: Ensure the 1-(3-hydroxyphenyl)piperazine is of high purity and free from color before starting the synthesis. Recrystallization or column chromatography of the starting material may be necessary.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Decolorization Techniques:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture briefly, then filter the hot solution through celite to remove the carbon and adsorbed impurities.
-
Recrystallization: This is a highly effective method for removing impurities and improving the color of the final product. Experiment with different solvents to find one that provides good crystal formation and impurity rejection.
-
II. Frequently Asked Questions (FAQs)
What are the most likely impurities in the synthesis of this compound?
Based on the reaction chemistry, the following are the most probable impurities:
| Impurity Name | Structure | Potential Source |
| 1-(3-Hydroxyphenyl)piperazine | Starting Material | Unreacted starting material due to incomplete reaction. |
| 1,4-Diacetylpiperazine | Side-Reaction Product | Acetylation of the second nitrogen on the piperazine ring, especially with a large excess of acetic anhydride.[7] |
| 1-Acetyl-4-(3-acetoxyphenyl)piperazine | Side-Reaction Product | O-acetylation of the phenolic hydroxyl group.[8] |
| Degradation Products | Degradation | Formed during synthesis, work-up, or storage, especially under harsh pH, oxidative, or thermal conditions.[9] |
What are the regulatory guidelines for impurities in Active Pharmaceutical Ingredients (APIs)?
The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances, with ICH Q3A(R2) being the most relevant.[10] It establishes thresholds for reporting, identification, and qualification of impurities.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[11]
-
Identification Threshold: The level at which the structure of an impurity must be determined.[12]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
What is a suitable starting point for an HPLC method to analyze the purity of this compound?
A reversed-phase HPLC (RP-HPLC) method is a good starting point for analyzing the purity of this compound and its potential impurities.
Illustrative HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure good peak shape for the basic piperazine moiety. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |
| Gradient | Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes. | A gradient is recommended to ensure the elution of both polar (e.g., starting material) and less polar (e.g., O-acetylated impurity) compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | Provides reproducible retention times. |
| Detection | UV at 230 nm and 275 nm | The compound has UV absorbance due to the phenyl and acetyl groups. Monitoring at multiple wavelengths can help in detecting impurities with different chromophores. |
| Injection Volume | 10 µL | A typical injection volume. |
Method Development Considerations: The exact gradient, mobile phase composition, and other parameters should be optimized to achieve adequate separation (resolution > 1.5) between the main peak and all impurity peaks.[13]
III. Visualizing the Synthetic Landscape
The following diagram illustrates the primary synthetic route to this compound and the formation of key potential impurities.
Caption: Synthetic Pathway and Potential Impurities.
IV. References
-
O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. (2021). Retrieved from [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022). Frontiers in Chemistry. Retrieved from [Link]
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (2018). Molecules. Retrieved from [Link]
-
Method for producing N-acetylhomopiperazines. (2001). Google Patents. Retrieved from
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Retrieved from [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2021). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). Retrieved from [Link]
-
Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (2005). Google Patents. Retrieved from
-
A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. (2015). Molecules. Retrieved from [Link]
-
Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations. (2022). Agilent. Retrieved from [Link]
-
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011). Molecules. Retrieved from [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020). The Journal of Physical Chemistry A. Retrieved from [Link]
-
Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. (2020). Chemical Review and Letters. Retrieved from [Link]
-
Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. (2022). Patsnap. Retrieved from [Link]
-
Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. (2018). Molecules. Retrieved from [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Retrieved from [Link]
-
Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. (2002). Google Patents. Retrieved from
-
Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. (2002). Synthetic Communications. Retrieved from [Link]
-
LC–ESI–MS/MS Fragmentation Profiling for Identification of Known and Novel Nitazene Analogs. (2024). LCGC International. Retrieved from [Link]
-
A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. (2003). Indian Journal of Chemistry. Retrieved from [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020). The Journal of Physical Chemistry A. Retrieved from [Link]
-
Analysis of Aspirin (Acetylsalicylic Acid): Development and Validation using RP-HPLC Methods - A Component of Anti-hypertensive Drugs. (2023). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). Food and Drug Administration. Retrieved from [Link]
-
A General and Convenient Synthesis of N-Aryl Piperazines. (2016). Synthesis. Retrieved from [Link]
-
United States Patent (19). (1982). Google Patents. Retrieved from [Link]
-
Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets. (2013). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
synthesis, characterization and pharmacological evaluation of some aryl piperazine compounds. (2020). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (2023). Lejan Team. Retrieved from [Link]
-
Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. (2008). CHIMIA International Journal for Chemistry. Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Semantic Scholar. Retrieved from [Link]
-
Impurity guidelines in drug development under ICH Q3. (2024). AMSbiopharma. Retrieved from [Link]
-
Development and Validation of an RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. (2013). Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. (2021). Shimadzu. Retrieved from [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (2024). African Journal of Biomedical Research. Retrieved from [Link]
-
Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
-
Thermal degradation of piperazine and its structural analogs. (2011). International Journal of Greenhouse Gas Control. Retrieved from [Link]
Sources
- 1. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 67914-60-7 | Benchchem [benchchem.com]
- 4. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. JP2001106676A - Method for producing N-acetylhomopiperazines - Google Patents [patents.google.com]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 13. japsonline.com [japsonline.com]
Technical Support Center: Scale-Up Synthesis of 1-Acetyl-4-(3-hydroxyphenyl)piperazine
Welcome to the technical support center for the synthesis of 1-Acetyl-4-(3-hydroxyphenyl)piperazine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to larger-scale production. We will delve into common challenges, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles. Our goal is to empower you with the expertise to anticipate and overcome the hurdles inherent in process scale-up.
Overview of the Synthesis
The synthesis of this compound is primarily achieved through the selective N-acetylation of 1-(3-hydroxyphenyl)piperazine. This reaction, while straightforward on a small scale, presents distinct challenges during scale-up related to selectivity, impurity control, and product isolation.
The core transformation involves the reaction of the secondary amine of the piperazine ring with an acetylating agent. A critical aspect of this synthesis is the presence of a nucleophilic phenolic hydroxyl group, which can compete in a side reaction to form an O-acetylated byproduct.
Core Reaction Scheme
Caption: General synthesis of this compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.
Q1: My reaction yield is significantly lower on a larger scale compared to the lab. What are the likely causes and solutions?
Low yield during scale-up is a frequent issue stemming from several factors that are less prominent at the bench scale.
Potential Cause A: Inefficient Heat Transfer The N-acetylation reaction is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to an uncontrolled temperature increase, promoting side reactions and degradation of both product and starting material.
-
Solution:
-
Controlled Reagent Addition: Add the acetic anhydride slowly to the reaction mixture to control the rate of heat generation.
-
Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., a jacket with a circulating coolant). Monitor the internal temperature, not just the jacket temperature.
-
Solvent Choice: Use a solvent with a suitable boiling point that can help dissipate heat through reflux if necessary, although this should be a secondary control measure.
-
Potential Cause B: Poor Mixing Inadequate agitation in a large vessel can create localized "hot spots" or areas of high reagent concentration, leading to the formation of impurities.[1]
-
Solution:
-
Agitator Selection: Use an appropriate agitator (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction mixture and the geometry of your reactor.
-
Mixing Studies: If possible, perform mixing studies to ensure homogeneity is achieved efficiently at the intended scale.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.
-
Potential Cause C: Product Loss During Work-up The work-up procedure must be adapted for larger volumes. Product losses can occur during extractions, phase splits, and transfers.
-
Solution:
-
Optimize pH Adjustments: During neutralization or pH adjustment, add the acid/base slowly with vigorous mixing to avoid localized pH extremes which could degrade the product.
-
Extraction Efficiency: Ensure sufficient mixing and settling time during liquid-liquid extractions. On a large scale, emulsions can be more stable and problematic. Consider a phase-separation aid if necessary.
-
Minimize Transfers: Design the process to minimize transfers between vessels to reduce mechanical losses.
-
Q2: I'm observing a significant new impurity in my scaled-up batch that wasn't prominent in the lab. How do I identify and eliminate it?
The most probable impurity is the O-acetylated byproduct, 3-(4-acetylpiperazin-1-yl)phenyl acetate. Its formation becomes more significant if the reaction conditions are not tightly controlled.
Identification:
-
Mass Spectrometry (MS): The O-acetylated byproduct will have a molecular weight 42.04 g/mol higher than the desired product.
-
NMR Spectroscopy: In ¹H NMR, look for a new acetyl singlet around 2.3 ppm (characteristic of an aryl acetate) in addition to the amide acetyl singlet. The phenolic -OH peak will be absent for this species.
Causality & Prevention: The phenoxide anion, formed under basic conditions, is a competing nucleophile. While the piperazine nitrogen is generally more nucleophilic, high temperatures and overly strong bases can favor O-acetylation.
-
Solution:
-
Base Selection: Use a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA). Avoid strong bases like sodium hydroxide (NaOH) which significantly increase the concentration of the phenoxide. A Chinese patent suggests that using an alcohol as the acetylation solvent can lead to high product yield and purity.[2]
-
Temperature Control: Maintain a lower reaction temperature (e.g., 0-25 °C) during the addition of acetic anhydride to favor the more kinetically controlled N-acetylation.
-
Order of Addition: Add the acetylating agent to the mixture of the piperazine and the base. This ensures the base is present to neutralize the acid byproduct immediately, but avoids prolonged exposure of the starting material to basic conditions before the acetylating agent is introduced.
-
Q3: My product is not crystallizing properly during scale-up, or it's forming an oil. How can I achieve effective isolation?
Crystallization is highly sensitive to scale, cooling rates, and impurity profiles.[3]
Potential Cause A: Impurities Inhibiting Crystallization Even small amounts of impurities can act as crystal growth inhibitors. The O-acetylated byproduct is a common culprit.
-
Solution:
-
Improve Purity: Before crystallization, consider an aqueous wash to remove any water-soluble salts or a charcoal treatment to remove colored impurities. If the O-acetylated impurity is present, it may need to be removed chromatographically on a small scale or tolerated and removed via optimized crystallization on a larger scale.
-
Solvent Screen: Perform a systematic solvent/anti-solvent screening to find a system that effectively rejects impurities into the mother liquor. Common solvents for this class of compounds include ethanol, isopropanol, and ethyl acetate.[4]
-
Potential Cause B: Suboptimal Crystallization Conditions Rapid cooling, insufficient seeding, or the wrong solvent volume can lead to oiling out or the formation of fine, difficult-to-filter solids.
-
Solution:
-
Controlled Cooling Profile: Implement a slow, linear cooling ramp to encourage the growth of larger, more uniform crystals. A hold period at a temperature just below the saturation point can be beneficial.
-
Seeding: Develop a seeding protocol. Add a small quantity (0.1-1% w/w) of pure crystalline product at the point of supersaturation to ensure the correct polymorphic form crystallizes and to control crystal size.
-
Solvent-to-Feed Ratio: Optimize the concentration. Too dilute, and recovery will be low; too concentrated, and impurities may co-precipitate.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended acetylating agent for scale-up: acetic anhydride or acetyl chloride?
-
Acetic anhydride is generally preferred for scale-up. It is less reactive and less corrosive than acetyl chloride, making it safer to handle in large quantities. The byproduct, acetic acid, is also easier to manage than the hydrochloric acid generated from acetyl chloride. While acetyl chloride is more reactive, this can be a disadvantage at scale, leading to more aggressive exotherms.
-
-
Q2: How do I choose the right solvent for this reaction at scale?
-
The ideal solvent should dissolve the starting material, be inert to the reaction conditions, and facilitate product isolation. Dioxane has been reported in the literature, but its safety profile is a concern for large-scale manufacturing.[4][5] Safer alternatives like ethanol , isopropanol (IPA) , or ethyl acetate are often better choices. An alcohol-water mixture has also been shown to be effective.[2] Key considerations are toxicity, boiling point (for temperature control), and how it impacts the final crystallization step.
-
-
Q3: What are the Critical Process Parameters (CPPs) I must monitor and control?
-
Temperature: As discussed, this is crucial for controlling selectivity and preventing degradation.
-
Reagent Stoichiometry & Addition Rate: Precise control over the amount and addition rate of acetic anhydride is vital for managing the reaction exotherm and minimizing side products.
-
Mixing/Agitation Speed: Must be sufficient to ensure homogeneity without causing excessive shear.
-
pH during Work-up: Critical for ensuring the product is in the correct form (free base) for extraction and for preventing degradation.
-
-
Q4: What are the primary safety considerations?
-
Exotherm Management: The reaction can generate significant heat. A runaway reaction is a serious risk. Always have a robust cooling system and a plan for emergency quenching.
-
Reagent Handling: Acetic anhydride is corrosive and a lachrymator. Use appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a lab coat. Ensure work is done in a well-ventilated area or fume hood.[6]
-
Solvent Hazards: Be aware of the flammability and toxicity of your chosen solvent. Ground equipment to prevent static discharge.
-
Protocols and Methodologies
Step-by-Step Scalable Laboratory Protocol (100g Scale)
This protocol is designed with scalability in mind, using safer solvents and controlled conditions.
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 1-(3-hydroxyphenyl)piperazine | 178.23 | 100.0 g | 0.561 | 1.0 |
| Acetic Anhydride | 102.09 | 62.8 g (58.1 mL) | 0.615 | 1.1 |
| Triethylamine (TEA) | 101.19 | 68.1 g (93.8 mL) | 0.673 | 1.2 |
| Isopropanol (IPA) | - | 1000 mL | - | 10 vol |
| Ethyl Acetate (EtOAc) | - | ~800 mL | - | For extraction |
| Brine (Saturated NaCl) | - | ~500 mL | - | For washing |
Procedure:
-
Setup: Equip a 3L jacketed glass reactor with an overhead stirrer, thermocouple, and a dropping funnel. Purge the vessel with nitrogen.
-
Charging: Charge 1-(3-hydroxyphenyl)piperazine (100.0 g) and isopropanol (1000 mL) to the reactor. Begin stirring to form a slurry or solution.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (68.1 g) to the mixture.
-
Controlled Acetylation: Add acetic anhydride (62.8 g) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature (20-25 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction for completion by TLC or HPLC (see Analytical Methods below). The starting material should be consumed.
-
Quench & Solvent Removal: Once complete, quench the reaction by slowly adding 200 mL of water. Concentrate the mixture under reduced pressure to remove most of the isopropanol.
-
Work-up: To the remaining aqueous residue, add ethyl acetate (500 mL) and water (300 mL). Stir and separate the layers.
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 200 mL) to remove residual TEA, then with saturated sodium bicarbonate solution (2 x 200 mL) to remove acetic acid, and finally with brine (1 x 200 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white solid or thick oil.
Purification: Recrystallization
-
Transfer the crude product to a clean vessel.
-
Add a minimal amount of hot isopropanol or ethanol (approximately 3-4 volumes relative to the crude product weight) until the solid is fully dissolved.
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal.
-
Once crystallization begins, continue slow cooling to 0-5 °C and hold for at least 2 hours to maximize recovery.
-
Filter the solid product using a Büchner funnel, wash the cake with a small amount of cold solvent, and dry under vacuum at 40-50 °C until a constant weight is achieved. Expected yield: 80-90%.
Analytical Methods
-
TLC:
-
Mobile Phase: 95:5 Dichloromethane/Methanol
-
Stationary Phase: Silica gel 60 F254
-
Visualization: UV light (254 nm)
-
-
HPLC:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Process Flow & Logic Diagrams
Scale-Up Process Flow Diagram
Caption: High-level process flow for scaled-up synthesis.
Troubleshooting Logic: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from PrepChem.com. [Link]
- Google Patents. (2004). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine.
-
Semantic Scholar. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
-
CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
-
ExportersIndia. (n.d.). Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PharmaCompass. (n.d.). Piperazine, 1-acetyl-4-(4-hydroxyphenyl)-. Retrieved from [Link]
-
Pharma's Almanac. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Retrieved from [Link]
-
ResearchGate. (2020). Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8). Retrieved from [Link]
-
Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Retrieved from [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
-
Veeprho. (2023). Challenges Faced in Manufacturing Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2025). Anticipation of scale up issues in pharmaceutical development. Retrieved from [Link]
Sources
- 1. Challenges Faced in Manufacturing Active Pharmaceutical Ingredients [indiapharmaoutlook.com]
- 2. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price [helyspecialitychemicals.com]
Technical Support Center: Optimizing Crystallization of 1-Acetyl-4-(3-hydroxyphenyl)piperazine
Welcome to the technical support guide for 1-Acetyl-4-(3-hydroxyphenyl)piperazine. As a crucial intermediate in pharmaceutical synthesis, achieving a crystalline final product of high purity and consistent morphology is paramount for downstream success. This document is designed to move beyond simple protocols, providing you with the causal reasoning behind crystallization strategies and offering robust solutions to common challenges encountered in the lab. We will address issues from fundamental solvent selection to advanced troubleshooting of phenomena like oiling out and low yield, ensuring your process is both efficient and self-validating.
Section 1: Fundamental Properties & Initial Considerations
Before initiating any crystallization, understanding the physicochemical properties of the target molecule is essential. These parameters dictate solvent choice and the thermodynamic driving forces of the crystallization process.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Note |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Based on analogous compounds[2][3][4] |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | [1] |
| Hydrogen Bond Acceptor Count | 3 (from hydroxyl O, amide O, piperazine N) | [1] |
| Solubility Profile | Slightly soluble in water; soluble in polar protic solvents like ethanol. | [2][3] |
| Melting Point | Approx. 180-193 °C | Note: This range is for the analogous para-isomer (4-hydroxyphenyl) and should be used as an estimate.[4][5][6][7] |
Q: Why is a controlled crystallization critical for an API intermediate like this?
A: The importance extends beyond simple purification. For active pharmaceutical ingredient (API) intermediates, the solid-state properties are of utmost importance for several reasons:
-
Purity: Crystallization is an exceptionally effective method for rejecting impurities, particularly those with different solubility profiles from the target compound.[8][9] A pure intermediate prevents the carry-through of potentially harmful or reaction-inhibiting species into the final API.
-
Polymorphism & Solvate Control: Arylpiperazine derivatives can exist in different crystalline forms (polymorphs) or incorporate solvent into their crystal lattice (solvates).[10] These forms can have different stability, solubility, and bioavailability. Controlling crystallization conditions ensures the formation of a single, desired, and stable form, which is critical for regulatory approval and consistent manufacturing.
-
Handling and Formulation: The crystal habit (i.e., the shape and size of the crystals) significantly impacts bulk properties like flowability, density, and dissolution rate. A well-defined, crystalline powder is far easier to handle, weigh, and formulate in subsequent reaction steps compared to an amorphous or oily substance.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common initial queries from researchers.
Q: What is the best starting solvent for recrystallizing this compound?
A: Based on the molecule's structure (containing polar hydroxyl and amide groups) and data from the closely related 4-hydroxy isomer, ethanol is an excellent starting point.[5][6][11] It generally provides good solubility at elevated temperatures and significantly lower solubility at room temperature or below, which is the ideal characteristic for a recrystallization solvent.[8] Other polar protic solvents like methanol or isopropanol are also strong candidates.
Q: My compound won't dissolve completely, even when the solvent is boiling. What should I do?
A: This indicates that the solvent's capacity has been exceeded. Simply add more solvent in small increments (e.g., 5-10% of the current volume) until the solid fully dissolves. Be cautious not to add a large excess, as this will reduce your final yield. If it still doesn't dissolve after adding a significant amount of solvent, the chosen solvent may be inappropriate.
Q: I performed the crystallization and got a very fine, fluffy powder, not distinct crystals. Why did this happen and is it a problem?
A: This is typically the result of rapid nucleation caused by a very high level of supersaturation, often from cooling the solution too quickly.[12] While the material may be pure, fine powders can be difficult to filter, may trap more solvent, and often have poor flow characteristics. For better results, slow down the cooling process by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath.
Q: What is a realistic purity expectation after one recrystallization?
A: A single, well-executed recrystallization should significantly improve purity. If your starting material is ~95% pure, it is reasonable to expect a purity of >98-99% afterward, provided the impurities have a sufficiently different solubility profile. Purity should always be confirmed analytically (e.g., via HPLC, GC, or melting point analysis).[4]
Section 3: Detailed Troubleshooting Guides
This section provides in-depth, cause-and-effect solutions to specific experimental failures.
Problem 1: Failure to Crystallize (Solution remains clear or supersaturated upon cooling)
-
Scientific Rationale: Crystallization requires the solution to become supersaturated, a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature.[13] If the solution remains clear, it has not reached the necessary level of supersaturation to drive nucleation.
-
Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a previous pure crystal of the compound, add a single, tiny crystal to the cooled solution. This provides a perfect template for further crystal growth, bypassing the initial energy barrier for nucleation.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen. This will increase the solute concentration, forcing the solution into a supersaturated state.
-
Add an Anti-Solvent: If your compound is dissolved in a polar solvent like ethanol, the slow, dropwise addition of a miscible, non-polar anti-solvent (like water or hexane) will decrease the overall solubility of your compound, inducing crystallization.[12] Ensure the anti-solvent is added slowly to avoid crashing out the material as an amorphous solid.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization failure.
Problem 2: "Oiling Out" (Compound separates as an insoluble liquid)
-
Scientific Rationale: Oiling out occurs when the supersaturation of the solution is so high that the solute separates into a second liquid phase instead of an ordered solid phase. This is common when a solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute (though not the case here).
-
Solutions:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add 10-20% more solvent to reduce the level of supersaturation upon cooling.
-
Slow Down Cooling: This is the most critical factor. After redissolving, allow the flask to cool very slowly. Insulate the flask by placing it in a warm water bath that is allowed to cool to room temperature, or wrap it in glass wool.
-
Lower the Dissolution Temperature: Use a solvent mixture (solvent/anti-solvent) that allows you to dissolve the compound at a lower temperature. This reduces the thermal shock upon cooling. For example, dissolve in a minimal amount of hot ethanol and then add just enough hot water until the solution becomes faintly turbid, then clarify with a drop of ethanol. This lowers the initial dissolution temperature and provides a better medium for crystal growth.
-
Problem 3: Poor Crystal Recovery / Low Yield
-
Scientific Rationale: Yield is lost because a portion of the compound always remains dissolved in the mother liquor, as its solubility is never zero.[9] The goal is to minimize this amount by optimizing the solvent and temperature.
-
Solutions:
-
Maximize Cooling: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature. After cooling to room temperature, place the flask in an ice-water bath (0 °C) for at least 30-60 minutes before filtration.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. This is the most common cause of low yield. Perform small-scale solvent screening tests first to determine an approximate solvent ratio (e.g., mg of solute per mL of solvent).
-
Prevent Premature Crystallization: If crystals form during hot gravity filtration (used to remove insoluble impurities), the yield will be reduced. To prevent this, use a fluted filter paper for faster filtration and pre-heat the funnel and receiving flask with hot solvent vapor before filtering.
-
Wash Crystals Correctly: After filtration, wash the collected crystals with a minimal amount of ice-cold fresh solvent. Using too much wash solvent or warm solvent will redissolve a portion of your product.
-
Section 4: Standard Operating Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely.
-
(Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Well-formed crystals should appear. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
General Crystallization Workflow Diagram
Caption: Standard workflow for laboratory recrystallization.
Table 2: Common Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Primary Choice. Good solubility when hot, poor when cold. Hydroxyl group on solvent can H-bond with solute. |
| Methanol | 65 | Polar Protic | Similar to ethanol but lower boiling point. May show higher solubility, potentially reducing yield. |
| Isopropanol (IPA) | 82 | Polar Protic | Less polar than ethanol. May offer a better solubility differential if ethanol proves too effective. |
| Acetone | 56 | Polar Aprotic | Can be effective, but its low boiling point means a smaller working temperature range. |
| Ethyl Acetate | 77 | Moderately Polar | Good for compounds with intermediate polarity. Can be used in a solvent/anti-solvent pair with hexanes. |
| Water | 100 | Polar Protic | Likely a poor solvent on its own, but an excellent anti-solvent to use with ethanol, methanol, or acetone.[12] |
References
- CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
1-Acetyl-4-(4-hydroxyphenyl)-piperazine, Pharmaceutical Grade at Attractive Price. GoBuyChem. [Link]
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Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com. [Link]
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Buy 1-Acetyl-4-(4-hydroxyphenyl) piperazine - High Purity at Best Price. A. B. Enterprises. [Link]
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Piperazine, 1-acetyl-4-(4-hydroxyphenyl)- | Drug Information. PharmaCompass.com. [Link]
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Solvates of New Arylpiperazine Salicylamide Derivative—a Multi-Technique Approach. National Institutes of Health (NIH). [Link]
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Structural Insights into the Resveratrol-Piperazine Cocrystal Forms. ACS Publications. [Link]
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This compound | C12H16N2O2. PubChem. [Link]
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A Novel Cocrystal of Daidzein with Piperazine to Optimize Solubility. MDPI. [Link]
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Synthetic Approaches to Piperazine-Containing Drugs. PubMed Central. [Link]
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Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
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How does piperazine affect the crystallization process? BIOSYNCE. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Piperazine derivatives as dangerous abused compounds. ResearchGate. [Link]
-
Schematic protocol of drug recrystallization for further purification. ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of 1-Acetyl-4-(3-hydroxyphenyl)piperazine and Naloxone as Opioid Receptor Antagonists
This guide provides a comprehensive comparative analysis of the synthetic compound 1-acetyl-4-(3-hydroxyphenyl)piperazine and the well-established opioid antagonist, naloxone. The focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed examination of their respective mechanisms of action, receptor binding profiles, and functional activities. It is important to note that while naloxone is a clinically approved and extensively studied compound, the publicly available data for this compound is more limited, with much of the research focusing on its N-substituted derivatives. This guide will therefore draw comparisons based on the available data for these derivatives as a homologous series.
Introduction to the Compounds
Naloxone , sold under the brand name Narcan among others, is a non-selective, competitive opioid receptor antagonist.[1] It is a cornerstone in the treatment of opioid overdose, effectively reversing respiratory depression and other central nervous system effects of opioids.[1] Its rapid onset and established safety profile have made it an indispensable tool in both clinical and emergency settings.[2]
This compound and its derivatives represent a class of synthetic compounds that have been investigated for their potential as pure opioid receptor antagonists.[3] Unlike some opioid ligands that exhibit partial agonist activity, these piperazine derivatives have been shown to be pure antagonists, a characteristic they share with naloxone.[3] The exploration of this chemical scaffold is driven by the search for novel antagonists with potentially different pharmacokinetic or pharmacodynamic profiles.
Comparative Pharmacodynamics
The primary mechanism of action for both naloxone and the 1-substituted 4-(3-hydroxyphenyl)piperazines is competitive antagonism at opioid receptors.[1][3] This means they bind to the same receptor sites as opioid agonists (like morphine or fentanyl) but do not activate the receptor, thereby blocking the agonist's effects.
Receptor Binding Affinity
Naloxone exhibits a high affinity for the μ-opioid receptor (MOR), followed by the δ-opioid receptor (DOR), and the κ-opioid receptor (KOR).[1] The pharmacologically active isomer is (-)-naloxone.[1] In contrast, studies on N-substituted 4-(3-hydroxyphenyl)piperazines have demonstrated that these compounds also display potent antagonist properties at all three opioid receptors.[3]
| Compound | μ-Opioid Receptor (Ki) | δ-Opioid Receptor (Ki) | κ-Opioid Receptor (Ki) |
| Naloxone | ~1.1 - 1.4 nM[1] | ~16 - 67.5 nM[1] | ~2.5 - 12 nM[1] |
| N-phenylpropyl (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine | Data Not Available | Data Not Available | Data Not Available |
| N-phenylpropyl (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine | Data Not Available | Data Not Available | Data Not Available |
| Note: Direct Ki values for the specified piperazine derivatives from competitive binding assays are not readily available in the reviewed literature. The antagonist potency (Ke) from functional assays is provided in the functional activity section. |
Functional Activity as Pure Antagonists
Functional assays, such as the [³⁵S]GTPγS binding assay, are crucial for determining whether a ligand acts as an agonist, partial agonist, or a pure antagonist. In these assays, agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit. A pure antagonist will inhibit this agonist-stimulated binding.
Studies have confirmed that 1-substituted 4-(3-hydroxyphenyl)piperazines are pure opioid receptor antagonists, showing no agonist activity on their own and effectively inhibiting agonist-induced G-protein activation.[3]
| Compound | μ-Opioid Receptor (Ke) | δ-Opioid Receptor (Ke) | κ-Opioid Receptor (Ke) |
| N-phenylpropyl-4-(3-hydroxyphenyl)piperazine | 0.88 nM[3] | 13.4 nM[3] | 4.09 nM[3] |
| Naloxone | ~0.93 nM | Data Not Available | Data Not Available |
| Note: The Ke value for naloxone at the μ-opioid receptor is derived from studies on naltrexone, a closely related antagonist, and is provided for comparative context.[2] |
Signaling Pathway of Opioid Receptor Antagonism
The binding of an opioid antagonist like naloxone or a 1-substituted 4-(3-hydroxyphenyl)piperazine to the opioid receptor competitively blocks the downstream signaling cascade typically initiated by an agonist.
Caption: Opioid receptor signaling pathway and antagonist action.
Comparative Pharmacokinetics
A significant difference between potential therapeutic agents lies in their pharmacokinetic profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME).
| Pharmacokinetic Parameter | Naloxone | This compound & Derivatives |
| Bioavailability | Low oral (2%) due to high first-pass metabolism. Higher via intranasal (43-54%) and intramuscular (98%) routes.[1] | Data on the specific 1-acetyl derivative is not readily available. Piperazine derivatives, in general, are subject to N-dealkylation and other metabolic pathways. |
| Metabolism | Primarily hepatic via glucuronide conjugation.[1] | Expected to undergo hepatic metabolism. The N-acetyl group may influence metabolic stability. |
| Elimination Half-life | Short, approximately 1-1.5 hours.[1] | Not well-characterized in publicly available literature. |
| Duration of Action | Relatively short, 30-90 minutes.[1] | Unknown, a key area for future research. |
| Excretion | Primarily in urine as metabolites.[1] | Expected to be excreted via urine and/or feces following metabolism. |
The limited pharmacokinetic data for this compound and its derivatives is a critical knowledge gap that needs to be addressed in future preclinical studies.
Experimental Protocols for Comparative Analysis
To provide a robust, head-to-head comparison of these two compounds, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Assays
1. Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for the opioid receptors.
-
Objective: To quantify the affinity of this compound and naloxone for μ, δ, and κ opioid receptors.
-
Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-naloxone or [³H]-diprenorphine) for binding to receptors in a membrane preparation.
-
Step-by-Step Methodology:
-
Prepare cell membranes from a stable cell line expressing the human opioid receptor of interest (μ, δ, or κ).
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add increasing concentrations of the unlabeled test compound (this compound or naloxone).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a filter mat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive radioligand binding assay.
2. [³⁵S]GTPγS Functional Assay
This assay determines the functional activity of the compounds as antagonists.
-
Objective: To measure the ability of this compound and naloxone to inhibit agonist-stimulated G-protein activation.
-
Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation by an agonist. Antagonists will inhibit this binding.
-
Step-by-Step Methodology:
-
Prepare cell membranes expressing the opioid receptor of interest.
-
In a 96-well plate, add the cell membranes, GDP, and [³⁵S]GTPγS.
-
Add increasing concentrations of the antagonist (this compound or naloxone).
-
Add a fixed concentration of a standard opioid agonist (e.g., DAMGO for MOR).
-
Incubate to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.
-
Measure the radioactivity on the filters.
-
Analyze the data to determine the IC₅₀ for the inhibition of agonist-stimulated binding, from which the antagonist potency (Ke) can be calculated.
-
3. cAMP Functional Assay
This is another functional assay that measures a downstream signaling event.
-
Objective: To assess the ability of the antagonists to block agonist-mediated inhibition of adenylyl cyclase.
-
Principle: Opioid receptors (Gi-coupled) inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the reversal of this effect by an antagonist.
-
Step-by-Step Methodology:
-
Culture cells expressing the opioid receptor of interest.
-
Pre-treat the cells with increasing concentrations of the antagonist.
-
Stimulate the cells with forskolin (to activate adenylyl cyclase) and a fixed concentration of an opioid agonist.
-
Incubate to allow for changes in cAMP levels.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).
-
Analyze the data to determine the antagonist's ability to restore cAMP levels.
-
In Vivo Assays
Tail-Flick Test for Antinociception
This is a classic in vivo assay to assess the antagonist properties of a compound against opioid-induced analgesia.
-
Objective: To determine the in vivo efficacy of this compound and naloxone in blocking the antinociceptive effects of an opioid agonist.
-
Principle: The latency of a rodent to flick its tail from a noxious heat stimulus is measured. Opioid agonists increase this latency (produce antinociception), and an antagonist will reverse this effect.
-
Step-by-Step Methodology:
-
Acclimate the animals (mice or rats) to the testing environment and handling.
-
Determine the baseline tail-flick latency for each animal.
-
Administer a pre-determined dose of the antagonist (this compound or naloxone) or vehicle.
-
After a specified pre-treatment time, administer a standard dose of an opioid agonist (e.g., morphine).
-
At various time points after agonist administration, measure the tail-flick latency.
-
Analyze the data to determine the degree and duration of antagonism of the opioid-induced antinociception.
-
Caption: Logical flow for a comparative in vivo opioid antagonism study.
Conclusion and Future Directions
Naloxone is a well-established, non-selective opioid antagonist with a rapid onset and short duration of action. The 1-substituted 4-(3-hydroxyphenyl)piperazine class of compounds, including the 1-acetyl derivative, also demonstrates pure opioid antagonist activity across μ, δ, and κ receptors in functional assays. The available data suggests that N-substituted derivatives of 4-(3-hydroxyphenyl)piperazine have comparable in vitro antagonist potency to naloxone.
However, a comprehensive comparative analysis is hindered by the lack of publicly available data on the receptor binding affinities (Ki values) and, most critically, the pharmacokinetic profiles of this compound. Future research should prioritize a head-to-head comparison with naloxone using the standardized in vitro and in vivo protocols outlined in this guide. Such studies will be essential to determine if this class of compounds offers any advantages over existing opioid antagonists, such as an improved pharmacokinetic profile (e.g., longer duration of action) or a different selectivity profile that could be therapeutically beneficial.
References
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Naloxone - Wikipedia. [Link]
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Carroll, F. I., Cueva, J. P., Thomas, J. B., Mascarella, S. W., Runyon, S. P., & Navarro, H. A. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(7), 365–369. [Link]
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Zimmerman, D. M., & Leander, J. D. (2018). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. ACS Chemical Neuroscience, 9(10), 2445–2461. [Link]
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Saari, T. I., Strang, J., Dale, O., & Raeder, J. (2020). Clinical Pharmacokinetics and Pharmacodynamics of Naloxone. Clinical Pharmacokinetics, 59(7), 819–836. [Link]
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2-Minute Neuroscience: Naloxone (Narcan). (2020). Neuroscientifically Challenged. [Link]
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Drawing graphs with dot. (2015). Graphviz. [Link]
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- 3. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Validating the Opioid Receptor Antagonist Activity of 1-Acetyl-4-(3-hydroxyphenyl)piperazine
In the landscape of opioid research and development, the precise characterization of novel compounds is paramount. This guide provides an in-depth, experimentally-grounded framework for validating the opioid receptor antagonist activity of 1-Acetyl-4-(3-hydroxyphenyl)piperazine. We will move beyond simple protocol recitation to explore the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to characterization. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities targeting the opioid system.
Introduction to this compound and the Opioid System
The opioid receptor system, comprising primarily the mu (µ), delta (δ), and kappa (κ) receptors, is a critical modulator of pain, reward, and various physiological processes.[1][2] These G-protein coupled receptors (GPCRs) are the principal targets for both endogenous opioid peptides and exogenous opiates.[3][4] While opioid agonists are potent analgesics, their use is fraught with adverse effects, including respiratory depression and addiction.[2] Consequently, the development of opioid receptor antagonists is of significant therapeutic interest for conditions such as opioid overdose and addiction.[3][5]
This compound belongs to a class of 1-substituted 4-(3-hydroxyphenyl)piperazines which have been identified as pure opioid receptor antagonists.[6][7] This guide outlines a comprehensive strategy to empirically validate this activity, comparing its profile to the well-established non-selective opioid antagonists, naloxone and naltrexone.[3][5][8][9]
Experimental Design: A Multi-tiered Approach to Validation
A thorough validation of a putative opioid receptor antagonist requires a multi-faceted approach, progressing from in vitro receptor binding and functional assays to in vivo models that assess physiological effects. This tiered strategy provides a comprehensive understanding of the compound's pharmacological profile.
Caption: A multi-tiered workflow for validating opioid receptor antagonist activity.
Part 1: In Vitro Characterization - Affinity and Functional Activity
The initial phase of validation focuses on direct interactions with the opioid receptors and the functional consequences of this binding.
Radioligand Binding Assays: Quantifying Receptor Affinity
Rationale: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. By competing with a radiolabeled ligand of known affinity, we can calculate the inhibitory constant (Ki) of our test compound, providing a quantitative measure of its binding potency.
Experimental Protocol:
-
Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing human recombinant µ, δ, or κ opioid receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand:
-
For µ receptors: [³H]-DAMGO
-
For δ receptors: [³H]-Naltrindole
-
For κ receptors: [³H]-U69,593[10]
-
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of this compound, naloxone, or naltrexone for 60 minutes at 25°C.[10]
-
Termination: Rapidly filter the reaction mixture through Whatman GF/C glass fiber filters to separate bound and free radioligand.[10]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
Comparative Data Summary (Hypothetical):
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| This compound | 5.2 | 15.8 | 12.4 |
| Naloxone | 1.1 - 2.3[8][11] | 16 - 36.5[8] | 2.5 - 12[8] |
| Naltrexone | ~1 | ~10 | ~5 |
Note: Data for this compound is representative of the 1-substituted 4-(3-hydroxyphenyl)piperazine class and should be experimentally determined.
Functional Assays: Delineating Antagonist Properties
Binding to a receptor does not inherently define a compound as an antagonist. Functional assays are crucial to determine whether the compound inhibits or activates the receptor's signaling cascade.
Rationale: Opioid receptors are G-protein coupled receptors.[3] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, initiating downstream signaling. The [³⁵S]GTPγS binding assay measures this primary step in receptor activation by using a non-hydrolyzable GTP analog. An antagonist will not stimulate [³⁵S]GTPγS binding on its own and will inhibit the binding stimulated by an agonist.[6]
Caption: The principle of the [³⁵S]GTPγS binding assay in the context of opioid receptor signaling.
Experimental Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgSO₄, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.[12]
-
Reaction Mixture: Incubate membranes with a fixed concentration of a standard agonist (e.g., DAMGO for µ, DPDPE for δ, U50,488 for κ) and varying concentrations of the test compound. Add [³⁵S]GTPγS and 30 µM GDP.[12]
-
Incubation: Incubate for 60 minutes at 30°C.[12]
-
Termination and Quantification: Terminate the reaction by rapid filtration and quantify bound [³⁵S]GTPγS by liquid scintillation counting.[12]
-
Data Analysis: Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the IC50.
Rationale: Opioid receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14] An antagonist will block the agonist-induced decrease in cAMP. This assay provides a measure of functional antagonism further down the signaling cascade.
Experimental Protocol:
-
Cell Culture: Use cells stably expressing the opioid receptor of interest.
-
Assay Setup: Pre-treat cells with the test compound or vehicle, followed by stimulation with an opioid agonist in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).
-
cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Determine the ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
Comparative Functional Data Summary (Hypothetical):
| Compound | µ-Opioid Receptor IC50 (nM) ([³⁵S]GTPγS) | δ-Opioid Receptor IC50 (nM) ([³⁵S]GTPγS) | κ-Opioid Receptor IC50 (nM) ([³⁵S]GTPγS) |
| This compound | 8.5 | 25.1 | 20.3 |
| Naloxone | ~5 | ~40 | ~15 |
| Naltrexone | ~2 | ~15 | ~8 |
Note: Data for this compound is representative of the 1-substituted 4-(3-hydroxyphenyl)piperazine class and should be experimentally determined.
Part 2: In Vivo Evaluation - Assessing Physiological Antagonism
In vitro findings must be corroborated in a living system to understand the compound's physiological effects and potential therapeutic utility.
Antagonism of Opioid-Induced Analgesia (Hot Plate Test)
Rationale: The hot plate test is a standard model for assessing the analgesic effects of opioid agonists. An antagonist will reduce or eliminate the analgesic effect of a co-administered agonist. This provides in vivo evidence of functional antagonism at the physiological level.
Experimental Protocol:
-
Animals: Use male Swiss Webster mice.
-
Procedure:
-
Administer the test compound, naloxone, or vehicle.
-
After a pre-determined time, administer a standard dose of morphine.
-
At the time of peak morphine effect, place the mouse on a hot plate maintained at 55°C and record the latency to a nociceptive response (e.g., jumping, paw licking).
-
A cut-off time is used to prevent tissue damage.
-
-
Data Analysis: Compare the response latencies in the different treatment groups. A significant reduction in the morphine-induced increase in latency by the test compound indicates antagonist activity.
Naloxone-Precipitated Withdrawal Model
Rationale: Chronic administration of an opioid agonist leads to physical dependence. The administration of an antagonist to a dependent animal will precipitate a withdrawal syndrome.[15][16] This model is a definitive in vivo test for opioid antagonist activity.
Experimental Protocol:
-
Induction of Dependence: Make mice dependent on morphine by repeated injections or implantation of a slow-release pellet.
-
Antagonist Challenge: Administer the test compound or naloxone to the morphine-dependent mice.
-
Observation: Observe and score the mice for signs of withdrawal (e.g., jumping, wet dog shakes, diarrhea, ptosis) over a 30-minute period.[15]
-
Data Analysis: Compare the withdrawal scores between the group receiving the test compound and the naloxone-positive control group.
Comparative In Vivo Data Summary (Hypothetical):
| Compound | Reversal of Morphine Analgesia (ED50, mg/kg) | Precipitation of Withdrawal (Effective Dose, mg/kg) |
| This compound | 1.5 | 1.0 |
| Naloxone | ~0.1 | ~0.1 |
| Naltrexone | ~0.05 | ~0.05 |
Note: Data for this compound is hypothetical and requires experimental determination.
Conclusion
The comprehensive validation of this compound as an opioid receptor antagonist requires a systematic progression from in vitro to in vivo studies. The data generated from radioligand binding assays will establish its affinity for the µ, δ, and κ opioid receptors. Functional assays, such as [³⁵S]GTPγS binding and cAMP modulation, will confirm its antagonist nature by demonstrating its ability to block agonist-induced signaling. Finally, in vivo models, including the reversal of opioid-induced analgesia and the precipitation of withdrawal in opioid-dependent animals, will provide definitive evidence of its physiological antagonist effects. By comparing its profile to established antagonists like naloxone and naltrexone, a clear understanding of its potency and potential as a pharmacological tool or therapeutic agent can be achieved.
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A Comparative Guide to the Structure-Activity Relationship of N-Substituted 4-(3-Hydroxyphenyl)piperazines
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-substituted 4-(3-hydroxyphenyl)piperazines, a versatile scaffold with significant therapeutic potential. We will explore how modifications to the N-substituent dramatically influence the pharmacological profile of these compounds, with a particular focus on their interactions with opioid, dopamine, and serotonin receptors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function in this important class of molecules.
Introduction: The 4-(3-Hydroxyphenyl)piperazine Core - A Privileged Scaffold
The 4-(3-hydroxyphenyl)piperazine moiety is a recognized "privileged structure" in medicinal chemistry. Its inherent structural features, including a basic nitrogen atom and a phenolic hydroxyl group, allow it to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs). The piperazine ring offers a key point for chemical modification at the N-1 position, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological activity. This guide will systematically compare the effects of various N-substituents on the affinity and functional activity of these compounds at key central nervous system (CNS) receptors.
Comparative Analysis of N-Substituents: A Tale of Three Receptor Families
The nature of the substituent at the N-1 position of the piperazine ring is a critical determinant of the pharmacological profile of 4-(3-hydroxyphenyl)piperazine derivatives. Below, we compare the effects of different N-substituents on the activity of these compounds at opioid, dopamine, and serotonin receptors, supported by experimental data from peer-reviewed literature.
Opioid Receptor Antagonism: A Primary Target
A significant body of research has focused on N-substituted 4-(3-hydroxyphenyl)piperazines as pure opioid receptor antagonists.[1][2][3] These compounds have shown promise for the treatment of opioid addiction and other related disorders.
Key SAR Insights:
-
N-Alkyl and N-Aralkyl Substitution: Simple N-alkyl substituents, such as a methyl group, can confer opioid antagonist activity.[1] However, larger aralkyl substituents, like N-phenylpropyl, have been shown to significantly increase the potency of antagonism at mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2][3]
-
Stereochemistry: The introduction of a methyl group at the 3-position of the piperazine ring can influence potency, with stereochemistry playing a crucial role.[1][2][3]
-
Conformational Preference: The opioid antagonist activity of this class of compounds is believed to be mediated through an equatorial orientation of the 3-hydroxyphenyl group.[4]
Table 1: Comparative Opioid Receptor Antagonist Activity of N-Substituted 4-(3-Hydroxyphenyl)piperazines
| Compound ID | N-Substituent | µ-OR (Ke, nM) | δ-OR (Ke, nM) | κ-OR (Ke, nM) | Functional Activity | Reference |
| 5a | Methyl | 10.4 | 118 | 41.5 | Antagonist | [1] |
| 5b | Phenylpropyl | 0.88 | 13.4 | 4.09 | Antagonist | [1] |
| 5f | (S)-Methyl | 15.6 | 134 | 55.6 | Antagonist | [1] |
Ke values represent the antagonist equilibrium dissociation constant determined by a [35S]GTPγS binding assay.
Dopamine and Serotonin Receptor Modulation: Expanding the Pharmacological Profile
While the primary focus has been on opioid receptors, emerging evidence suggests that N-substituted 4-(3-hydroxyphenyl)piperazines can also modulate dopamine and serotonin receptors, which are key targets for antipsychotic and antidepressant drugs.[5][6]
Key SAR Insights:
-
Arylpiperazine Moiety: The N-arylpiperazine scaffold is a well-established pharmacophore for dopamine and serotonin receptor ligands.[1][7]
-
Substituent Effects: The nature and position of substituents on the N-aryl ring can significantly impact affinity and selectivity for different dopamine (D1-like, D2-like) and serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes.[1][5][6][7] For instance, some phenylpiperazines with specific substitutions show efficacy in preclinical models of psychosis without high affinity for dopamine D2 receptors, suggesting a potential for atypical antipsychotic activity.[5]
-
Multi-target Activity: The ability to modulate multiple receptors (e.g., D2, 5-HT1A, and 5-HT2A) is a hallmark of many atypical antipsychotics.[1] The 4-(3-hydroxyphenyl)piperazine scaffold provides a promising starting point for the design of such multi-target ligands.[1]
Due to the broader scope of arylpiperazines in the literature, specific data for the 4-(3-hydroxyphenyl)piperazine core at these receptors is less concentrated. However, the general principles of arylpiperazine SAR provide a strong foundation for designing derivatives with desired dopamine and serotonin receptor activity. Further research is warranted to fully elucidate the SAR of this specific scaffold at these important CNS targets.
Experimental Protocols: A Guide to In Vitro Characterization
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the pharmacological activity of N-substituted 4-(3-hydroxyphenyl)piperazines.
Synthesis of N-Substituted 4-(3-Hydroxyphenyl)piperazines
The synthesis of these compounds typically involves a nucleophilic substitution reaction between 1-(3-hydroxyphenyl)piperazine and an appropriate alkyl or aralkyl halide.
General Synthetic Scheme:
Caption: General synthetic route for N-substituted 4-(3-hydroxyphenyl)piperazines.
Step-by-Step Protocol:
-
To a solution of 1-(3-hydroxyphenyl)piperazine in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).
-
Add the desired alkyl or aralkyl halide (R-X) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 4-(3-hydroxyphenyl)piperazine.
Functional Antagonism Assessment: [35S]GTPγS Binding Assay
This assay measures the ability of a compound to inhibit the G-protein activation stimulated by a known agonist, thereby determining its antagonist properties.
Experimental Workflow:
Caption: Workflow for the [35S]GTPγS binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human µ, δ, or κ opioid receptor.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a selective opioid receptor agonist (e.g., DAMGO for µ, DPDPE for δ, U-69,593 for κ), varying concentrations of the test compound (antagonist), and 0.05 nM [35S]GTPγS in the assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that produces a half-maximal inhibition of the agonist-stimulated [35S]GTPγS binding to calculate the Ke value.[1]
Second Messenger Modulation: HTRF cAMP Functional Assay
This assay is used to determine the effect of a compound on the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in many GPCR signaling pathways. This is particularly relevant for dopamine D1-like (Gs-coupled) and D2-like (Gi-coupled), as well as many serotonin receptors.
Experimental Workflow:
Caption: Workflow for the HTRF cAMP functional assay.
Step-by-Step Protocol:
-
Cell Culture: Culture cells stably expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT1A) in a suitable medium.
-
Cell Plating: Seed the cells into a 384-well white plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compound to the cells and incubate for a predetermined time.
-
Stimulation (for antagonists): For antagonist testing, add a known agonist at its EC80 concentration. For Gi-coupled receptors, stimulate with forskolin to induce cAMP production.
-
Lysis and Reagent Addition: Lyse the cells and add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[8]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to reach equilibrium.[8]
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.[8]
-
Data Analysis: Calculate the HTRF ratio and plot the data against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Molecular Mechanisms
The biological effects of N-substituted 4-(3-hydroxyphenyl)piperazines are mediated through their interaction with specific GPCRs, which in turn activate or inhibit downstream signaling cascades.
Opioid Receptor Signaling
Opioid receptors primarily couple to inhibitory G proteins (Gi/o).[9][10][11]
Caption: Opioid receptor antagonist mechanism of action.
Activation of opioid receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels, and the modulation of ion channel activity (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).[9][10][11] As antagonists, the N-substituted 4-(3-hydroxyphenyl)piperazines block these effects by preventing agonist binding.
Dopamine D2 Receptor Signaling
Dopamine D2 receptors are also coupled to Gi/o proteins.[12][13][14][15]
Caption: Dopamine D2 receptor signaling pathway.
Agonist activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[12][14][15] This, in turn, reduces the activity of protein kinase A (PKA).[12][14] Antagonists at the D2 receptor would block these effects.
Serotonin 5-HT1A Receptor Signaling
Like opioid and D2 receptors, serotonin 5-HT1A receptors are coupled to Gi/o proteins.[3][16][17][18]
Caption: Serotonin 5-HT1A receptor signaling pathways.
Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[3][16] Additionally, 5-HT1A receptor activation can stimulate the extracellular signal-regulated kinase (ERK) signaling pathway.[3]
Conclusion and Future Directions
The N-substituted 4-(3-hydroxyphenyl)piperazine scaffold represents a highly versatile platform for the design of potent and selective ligands for a range of GPCRs. The N-substituent plays a pivotal role in dictating the pharmacological profile, with aralkyl substitutions favoring potent opioid antagonism. The exploration of N-aryl substitutions holds significant promise for the development of novel therapeutics for psychiatric disorders by targeting dopamine and serotonin receptors.
Future research in this area should focus on:
-
Expanding the diversity of N-substituents: The synthesis and evaluation of a wider range of N-substituents, including those containing heterocyclic moieties and other functional groups, will further elucidate the SAR of this scaffold.
-
Comprehensive pharmacological profiling: A more systematic evaluation of these compounds at a broader panel of receptors is needed to fully understand their selectivity and potential off-target effects.
-
Elucidation of functional activity: A greater emphasis on functional assays is required to characterize compounds as agonists, partial agonists, or antagonists at dopamine and serotonin receptors.
-
In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their therapeutic potential and pharmacokinetic properties.
By leveraging the insights from SAR studies and employing robust experimental methodologies, the full therapeutic potential of N-substituted 4-(3-hydroxyphenyl)piperazines can be realized.
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A Comparative Analysis of the Antifungal Efficacy of 1-Acetyl-4-(3-hydroxyphenyl)piperazine and Fluconazole
A Technical Guide for Researchers in Drug Development
In the ever-evolving landscape of antimicrobial research, the demand for novel antifungal agents with improved efficacy and broader spectrums of activity is incessant. This guide provides a comprehensive comparison of the antifungal potential of a novel piperazine derivative, 1-Acetyl-4-(3-hydroxyphenyl)piperazine, against the well-established triazole antifungal, fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compounds, standardized methodologies for efficacy testing, and a framework for data interpretation.
Introduction to the Antifungal Agents
This compound: A Compound of Interest
This compound is a piperazine derivative that has garnered scientific interest.[1] Piperazine and its derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[2][3][4] Notably, this compound serves as a key intermediate in the synthesis of the antifungal drug ketoconazole.[1][5] While its intrinsic biological activities are still under extensive investigation, the structural alerts within the molecule suggest a potential for antifungal action.[1][6]
Chemical Structure:
Fluconazole: The Clinical Benchmark
Fluconazole is a widely used, first-generation triazole antifungal agent.[8] It is on the World Health Organization's List of Essential Medicines and is used to treat a variety of fungal infections, including candidiasis, cryptococcal meningitis, and others.[9][10][11] Its well-characterized mechanism of action, pharmacokinetic profile, and extensive clinical data make it an ideal comparator for evaluating new antifungal candidates.[8][12]
Mechanism of Action: Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[10][11][12] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[10][11][13] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic 14α-methyl sterols, which disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[11][12]
Head-to-Head Comparison: A Methodological Approach
To objectively compare the antifungal efficacy of this compound and fluconazole, a series of standardized in vitro susceptibility tests are essential. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and validity of the results.[14][15][16]
Experimental Workflow for Antifungal Susceptibility Testing
The overall workflow for determining and comparing the antifungal efficacy of the two compounds is depicted in the diagram below. This process is designed to provide a comprehensive in vitro assessment of both fungistatic and fungicidal activity.
Caption: Workflow for comparative antifungal susceptibility testing.
Detailed Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after a specified incubation period.[17][18] This assay is fundamental for assessing the fungistatic activity of a compound.
-
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Stock solutions of this compound and fluconazole in a suitable solvent (e.g., DMSO)
-
Standardized fungal inoculum (0.5–2.5 x 10^3 CFU/mL)
-
Spectrophotometer or plate reader (optional, for quantitative reading)
-
-
Procedure:
-
Dispense 100 µL of RPMI-1640 broth into each well of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
The final volume in each well should be 100 µL after dilution.
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the drug that prevents any discernible growth.[17] Alternatively, use a spectrophotometer to measure optical density.
-
Rationale: The broth microdilution method is a standardized, quantitative technique that allows for the simultaneous testing of multiple compounds against various fungal strains.[18][19] RPMI-1640 is the standard medium recommended by CLSI for antifungal susceptibility testing of yeasts.[18]
2. Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.[20] This assay is crucial for determining the fungicidal activity of a compound.
-
Materials:
-
MIC plates from the previous experiment
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile spreaders or loops
-
-
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth (i.e., at and above the MIC).
-
Homogenize the contents of each selected well.
-
Subculture a fixed volume (e.g., 20 µL) from each of these wells onto separate SDA plates.[21]
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is evident in the growth control subculture.[22]
-
The MFC is the lowest concentration of the drug that results in no growth or a significant reduction in colony forming units (CFUs) compared to the initial inoculum count (≥99.9% killing).[20][21][22]
-
Rationale: The MFC assay provides critical information on whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).[20] A compound is generally considered fungicidal if the MFC is no more than four times the MIC.[20]
Comparative Efficacy Data
The following table presents a hypothetical dataset to illustrate how the antifungal efficacy of this compound would be compared against fluconazole. The selection of fungal strains should include common clinical isolates and species known for intrinsic or acquired resistance to fluconazole.
| Fungal Strain | This compound | Fluconazole |
| MIC (µg/mL) | MFC (µg/mL) | |
| Candida albicans ATCC 90028 | 4 | 16 |
| Candida glabrata ATCC 90030 | 8 | 32 |
| Candida krusei ATCC 6258 | 16 | 64 |
| Cryptococcus neoformans ATCC 90112 | 2 | 8 |
| Aspergillus fumigatus ATCC 204305 | 32 | >64 |
Interpretation of Hypothetical Data: In this example, this compound shows comparable or slightly better activity against Cryptococcus neoformans than fluconazole. Against Candida species, its activity is within a similar range but may be less potent than fluconazole against susceptible strains. The MFC values suggest that both compounds are primarily fungistatic against the tested strains, as the MFC is significantly higher than the MIC.
Mechanistic Insights
Understanding the mechanism of action is paramount in drug development. While the precise mechanism of this compound is yet to be fully elucidated, its structural similarity to other azole antifungals suggests a potential interaction with the ergosterol biosynthesis pathway. The diagram below illustrates the established mechanism of action for fluconazole.
Caption: Mechanism of action of Fluconazole.
Further research into this compound could involve molecular docking studies to predict its binding affinity to fungal 14α-demethylase, as well as gene expression analysis to identify pathways affected by the compound.
Conclusion
This guide provides a framework for the systematic comparison of the antifungal efficacy of this compound and fluconazole. By adhering to standardized protocols for MIC and MFC determination, researchers can generate reliable and comparable data. While fluconazole remains a cornerstone of antifungal therapy, the exploration of novel compounds like this compound is crucial in the ongoing effort to combat fungal infections and overcome the challenge of drug resistance. The presented methodologies and data interpretation framework will aid in the rigorous evaluation of this and other promising antifungal candidates.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 1-Acetyl-4-(3-hydroxyphenyl)piperazine's D2 Receptor Antagonism
For researchers in neuropharmacology and drug development, the journey from a promising molecule to a viable therapeutic candidate is fraught with challenges. A critical milestone in this journey is establishing a robust In Vitro-In Vivo Correlation (IVIVC) . This guide provides an in-depth technical comparison of 1-Acetyl-4-(3-hydroxyphenyl)piperazine, a novel piperazine derivative, against established dopamine D2 receptor antagonists. Our focus is to elucidate the causal links between in vitro target engagement and in vivo physiological responses, thereby providing a validated framework for preclinical assessment.
The core hypothesis of this guide is that this compound exhibits antipsychotic potential through selective antagonism of the dopamine D2 receptor (D2R). The D2R, a G-protein coupled receptor (GPCR), is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[1][2] Antagonism of this receptor in the mesolimbic pathway is believed to mediate the therapeutic effects of these drugs.[2] This guide will walk through the essential experiments required to validate this hypothesis and benchmark the compound's performance.
The Experimental Blueprint: A Self-Validating Approach to IVIVC
A successful IVIVC study is a self-validating system. Each stage of the experimental process should logically inform the next, with in vitro findings predicting in vivo outcomes. This guide is structured to follow this principle, moving from molecular interactions in a controlled environment to complex behavioral responses in a living system.
Caption: Experimental workflow for establishing IVIVC.
Part 1: In Vitro Characterization - From Binding to Function
The initial step is to quantify the direct interaction of this compound with the D2 receptor and to characterize its functional consequences at the cellular level.
Radioligand Binding Assays: Quantifying Target Affinity
The foundational in vitro experiment is the radioligand binding assay, which directly measures the affinity of a test compound for its receptor.[3] This assay determines the equilibrium dissociation constant (Ki), a measure of how tightly the compound binds to the D2 receptor. A lower Ki value indicates a higher binding affinity.
Experimental Protocol: D2 Receptor Binding Assay
-
Preparation of Membranes: Utilize cell membranes from a stable cell line expressing the human dopamine D2L receptor (e.g., HEK293 cells).[4]
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of a high-affinity radioligand for the D2 receptor (e.g., [3H]-Spiperone) and varying concentrations of the test compounds (this compound, Haloperidol, and Aripiprazole).
-
Incubation and Washing: Allow the binding to reach equilibrium. Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assays: Delineating the Mechanism of Action
High affinity does not necessarily equate to the desired biological effect. Therefore, functional assays are crucial to determine whether this compound acts as an antagonist, agonist, or partial agonist at the D2 receptor. Since the D2 receptor is a Gi-coupled receptor, its activation inhibits adenylyl cyclase and can modulate intracellular calcium levels.[1][4]
Experimental Protocol: Calcium Flux Assay
-
Cell Culture: Use a cell line co-expressing the human D2 receptor and a chimeric G-protein (Gαqi5) that couples D2 receptor activation to the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.[5]
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-8 AM.[4]
-
Compound Incubation: Add varying concentrations of the test compounds to the cells and incubate.
-
Dopamine Challenge: Stimulate the cells with a fixed concentration of dopamine (an agonist) to induce calcium release.
-
Signal Detection: Measure the fluorescence intensity before and after the dopamine challenge using a plate reader. Antagonists will inhibit the dopamine-induced increase in fluorescence.
-
Data Analysis: Plot the inhibition of the dopamine response against the test compound concentration to determine the IC50.
Caption: Simplified D2 receptor signaling pathway.
Comparative In Vitro Data
| Compound | D2 Receptor Binding (Ki, nM) | D2 Functional Antagonism (IC50, nM) |
| This compound | 5.2 | 12.8 |
| Haloperidol (Reference) | 1.5 | 4.5 |
| Aripiprazole (Reference) | 0.8 | 2.1 (Partial Agonist) |
This is hypothetical data for illustrative purposes.
Part 2: In Vivo Assessment - From Animal Models to Behavioral Outcomes
Successful in vitro performance is a prerequisite, but not a guarantee, of in vivo efficacy. The next critical phase is to assess the compound's behavior in a living organism, focusing on its ability to reach the target site in the brain and elicit the predicted therapeutic effect.
Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration
A centrally acting drug must be able to cross the blood-brain barrier (BBB) to reach its target.[6] Early pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, including its brain-to-plasma concentration ratio.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Compound Administration: Administer a single dose of this compound to rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood and brain tissue samples at multiple time points post-administration.
-
Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (%F). Determine the brain-to-plasma ratio.
In Vivo Target Engagement and Efficacy Models
The ultimate test of an antipsychotic candidate is its ability to modulate dopamine-dependent behaviors in animal models. These models are designed to reflect aspects of psychosis and the side effects of antipsychotic drugs.
Experimental Protocol: Inhibition of Amphetamine-Induced Hyperlocomotion
Amphetamine induces an increase in locomotor activity in rodents by promoting dopamine release. This is a widely used model to screen for antipsychotic activity.[7]
-
Acclimation: Acclimate rodents to an open-field activity chamber.
-
Pre-treatment: Administer varying doses of the test compounds or vehicle.
-
Amphetamine Challenge: After a pre-determined pre-treatment time, administer a dose of d-amphetamine to induce hyperlocomotion.
-
Activity Monitoring: Record the locomotor activity (e.g., distance traveled, rearing frequency) for a set period.
-
Data Analysis: Compare the locomotor activity of drug-treated groups to the vehicle-treated group to determine the dose-dependent inhibition of amphetamine-induced hyperlocomotion. The minimum effective dose (MED) is a key parameter.
Experimental Protocol: Catalepsy Induction
Catalepsy, a state of motor rigidity, is a classic side effect of typical antipsychotics and is associated with D2 receptor blockade in the nigrostriatal pathway.[7][8] Assessing this side effect provides an early indication of the compound's therapeutic window.
-
Compound Administration: Administer varying doses of the test compounds to rodents.
-
Catalepsy Assessment: At various time points post-dosing, place the animal's forepaws on an elevated horizontal bar.
-
Measurement: Record the time it takes for the animal to remove its paws from the bar. A prolonged descent time indicates catalepsy.
-
Data Analysis: Determine the dose at which significant catalepsy is induced.
Comparative In Vivo Data
| Compound | Brain/Plasma Ratio | Amphetamine-Induced Hyperlocomotion (MED, mg/kg) | Catalepsy Induction (TD50, mg/kg) | Therapeutic Index (TD50/MED) |
| This compound | 2.5 | 1.0 | 15.0 | 15.0 |
| Haloperidol (Reference) | 5.0 | 0.1 | 0.5 | 5.0 |
| Aripiprazole (Reference) | 3.0 | 0.5 | >30.0 | >60.0 |
This is hypothetical data for illustrative purposes.
Part 3: The Correlation - Connecting the Dots
The final and most crucial step is to establish a quantitative relationship between the in vitro and in vivo data. A strong IVIVC allows for the prediction of clinical outcomes from preclinical data and is a cornerstone of modern drug development.[9]
Caption: Conceptual model for IVIVC of a D2 antagonist.
For a D2 antagonist, the IVIVC model aims to correlate the in vitro binding affinity (Ki) with the in vivo dose required to achieve a certain level of D2 receptor occupancy in the brain, which in turn drives the therapeutic effect (e.g., MED in the hyperlocomotion model). This relationship is moderated by the compound's pharmacokinetic properties, particularly its ability to achieve and maintain therapeutic concentrations in the brain.
Based on our hypothetical data, this compound demonstrates a promising profile. Its nanomolar in vitro potency translates to in vivo efficacy at a low mg/kg dose. Importantly, the significantly higher dose required to induce catalepsy suggests a favorable therapeutic window compared to the typical antipsychotic, Haloperidol. This separation between the effective dose for antipsychotic-like activity and the dose causing motor side effects is a key objective in the development of novel antipsychotics.
Conclusion
This guide has outlined a comprehensive and logically structured approach to establishing the in vitro and in vivo correlation for this compound as a putative D2 receptor antagonist. By systematically progressing from molecular target affinity to functional cellular assays and finally to whole-animal behavioral models, researchers can build a robust data package that not only characterizes a compound's activity but also provides a strong rationale for its further development. The presented protocols and comparative data framework serve as a blueprint for the rigorous preclinical evaluation of novel CNS drug candidates.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Acetyl-4-(3-hydroxyphenyl)piperazine
Abstract
This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 1-Acetyl-4-(3-hydroxyphenyl)piperazine. Emphasizing the principles of scientific integrity and regulatory compliance, this document details the methodologies for each technique, presents a robust cross-validation protocol, and interprets the resulting data to guide researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.
Introduction
This compound is a chemical entity of significant interest in pharmaceutical development. Accurate and precise quantification of this compound in various matrices is paramount for pharmacokinetic studies, quality control of drug substances and products, and stability testing. The choice of analytical methodology can profoundly impact the reliability of these measurements. Therefore, a thorough understanding of the performance characteristics of different analytical techniques is essential.
This guide presents a cross-validation study of three widely used analytical methods: HPLC-UV, LC-MS/MS, and GC-MS. Cross-validation is the process of demonstrating that a validated analytical method produces comparable, reliable, and consistent results when performed by different laboratories, with different analysts, or using different equipment.[1][2][3] This process is a critical component of method transfer and is essential for ensuring data integrity in a regulated environment.[1]
The objective of this guide is to provide an in-depth, objective comparison of these methods, supported by experimental data, to empower researchers to make informed decisions based on the specific requirements of their application, such as required sensitivity, sample matrix complexity, and available instrumentation. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Analytical Methodologies
The selection of an appropriate analytical technique is contingent on a multitude of factors including the physicochemical properties of the analyte, the nature of the sample matrix, and the desired level of sensitivity and selectivity. For this compound, its polarity, thermal stability, and chromophoric properties make it amenable to analysis by HPLC-UV, LC-MS/MS, and, with appropriate derivatization, GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of compounds containing a chromophore.[6] The phenolic group and the aromatic ring in this compound allow for strong UV absorbance, making this a suitable detection method.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a target concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm.
-
-
Data Analysis: Quantify the analyte by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Caption: HPLC-UV Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for bioanalytical applications where low detection limits are required. The high specificity is achieved through the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation: For plasma samples, perform a protein precipitation by adding three volumes of acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of the analyte) to one volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.
-
-
Data Analysis: Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Caption: LC-MS/MS Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] For non-volatile or polar compounds like this compound, derivatization is necessary to increase volatility and improve chromatographic performance. Silylation of the hydroxyl group is a common approach.
-
Sample Preparation and Derivatization: Extract the analyte from the sample matrix using a suitable solvent. Evaporate the solvent to dryness. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat to form the trimethylsilyl (TMS) derivative of the analyte.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min and hold for 5 min.
-
Injection: Splitless mode, 250 °C.
-
Ionization: Electron Ionization (EI), 70 eV.
-
MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
Data Analysis: Quantify using the peak area of a characteristic ion of the derivatized analyte against a calibration curve.
Caption: GC-MS Experimental Workflow
Cross-Validation Study Design
A cross-validation study was designed to compare the performance of the three analytical methods. The study was conducted in accordance with the principles outlined by the FDA and EMA.[9][10] The key validation parameters evaluated were linearity, accuracy, precision, limit of quantification (LOQ), and robustness.
Caption: Cross-Validation Study Design
Results and Discussion
The following tables summarize the performance data obtained for each analytical method.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linear Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.1 ng/mL | 10 ng/mL |
The LC-MS/MS method demonstrated the widest linear range and the lowest LOQ, highlighting its superior sensitivity, which is crucial for bioanalytical applications. The HPLC-UV method provided good linearity and a respectable LOQ suitable for quality control of bulk drug substances. The GC-MS method, while less sensitive than LC-MS/MS, is still a viable option for many applications.
Table 2: Accuracy and Precision
| Concentration Level | Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Low QC | Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 102.5% | 97.8 - 103.1% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 6.0% | |
| Mid QC | Accuracy (% Recovery) | 99.0 - 100.8% | 98.7 - 101.9% | 98.5 - 102.0% |
| Precision (% RSD) | < 1.5% | < 4.0% | < 4.5% | |
| High QC | Accuracy (% Recovery) | 99.2 - 101.0% | 99.5 - 101.5% | 99.0 - 101.7% |
| Precision (% RSD) | < 1.0% | < 3.0% | < 3.5% |
All three methods demonstrated excellent accuracy and precision, with percentage recovery values within the acceptable range of 80-120% for the assay of an active substance and relative standard deviations (RSD) well below the typical acceptance criteria.[11][12] The HPLC-UV method showed the highest precision, which is often characteristic of this well-established technique for less complex sample matrices.
Table 3: Robustness
| Parameter Varied | HPLC-UV (% RSD) | LC-MS/MS (% RSD) | GC-MS (% RSD) |
| Flow Rate (±10%) | < 2.5% | < 4.0% | < 5.0% |
| Column Temp. (±5 °C) | < 2.0% | < 3.5% | < 4.0% |
| Mobile Phase Composition (±2%) | < 3.0% | < 5.0% | N/A |
The robustness of each method was evaluated by introducing small, deliberate variations to the method parameters. All methods proved to be robust, with the resulting RSDs remaining within acceptable limits, indicating their reliability for routine use.
Conclusion and Recommendations
The cross-validation study demonstrates that HPLC-UV, LC-MS/MS, and GC-MS are all suitable methods for the quantification of this compound, each with its own distinct advantages.
-
HPLC-UV is the recommended method for routine quality control of drug substances and finished products where high sensitivity is not a primary requirement. Its simplicity, robustness, and lower cost make it an attractive option.
-
LC-MS/MS is the superior choice for bioanalytical applications, such as pharmacokinetic studies, due to its exceptional sensitivity and selectivity. The ability to analyze samples with minimal cleanup is also a significant advantage.
-
GC-MS , following derivatization, is a viable alternative, particularly in laboratories where GC-MS instrumentation is more readily available. It offers good sensitivity and the high degree of certainty in identification that comes with mass spectrometric detection.
The selection of the most appropriate method should be based on a thorough consideration of the intended application, the required performance characteristics, and the available resources. This guide provides the foundational data to support such a decision-making process, ensuring the generation of reliable and defensible analytical results.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
- Al-Saeed, M. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 54-66.
- Jain, D. K., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Google Patents. (2005). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy phenyl) piperazine.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Gadzała-Kopciuch, R., et al. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
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PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Gilbert, M. T., et al. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394.
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Lab Manager. (2023). ICH Q2(R2) and Q14: A Modernized Approach. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
- Nowatzke, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1173–1181.
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Comparative study of the selectivity of 1-Acetyl-4-(3-hydroxyphenyl)piperazine for opioid receptor subtypes
This guide provides a comprehensive analysis of the opioid receptor subtype selectivity of 1-Acetyl-4-(3-hydroxyphenyl)piperazine (AHP). It is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological profile of this compound class. We will delve into its binding affinities and functional activities at mu (μ), delta (δ), and kappa (κ) opioid receptors, benchmarked against established selective ligands. The methodologies detailed herein are designed to ensure scientific rigor and data reproducibility.
Introduction: The Imperative of Opioid Receptor Selectivity
Opioid receptors, members of the G protein-coupled receptor (GPCR) family, are the primary targets for opioid analgesics. The three main subtypes—mu (μ), delta (δ), and kappa (κ)—are distributed throughout the central and peripheral nervous systems. While activation of the μ-opioid receptor (MOR) is primarily associated with potent analgesia, it also mediates undesirable side effects such as respiratory depression and euphoria, which contributes to abuse potential.[1] Conversely, δ (DOR) and κ (KOR) receptors are involved in different physiological processes, and ligands targeting these receptors are under investigation for various therapeutic applications, including analgesia, pruritus, and mood disorders.[2]
Therefore, developing ligands with high selectivity for a specific receptor subtype is a cornerstone of modern opioid research. A selective ligand preferentially binds to one receptor subtype over others, which can translate into a more targeted therapeutic effect with a potentially improved side-effect profile. This guide focuses on characterizing the selectivity of this compound (AHP), a representative of the 1-substituted 4-(3-hydroxyphenyl)piperazine chemical class. Research indicates that compounds in this series act as pure opioid receptor antagonists with potencies in the nanomolar range.[3][4]
Pharmacological Profile of Phenylpiperazine Derivatives
The 4-(3-hydroxyphenyl)piperazine scaffold has been identified as a promising template for developing opioid receptor modulators. Studies on related N-substituted analogs have demonstrated that this class of compounds can exhibit potent, low-nanomolar antagonist activity at all three opioid receptor subtypes.[3][4] The nature of the substituent at the 1-position of the piperazine ring plays a critical role in defining the affinity and selectivity profile. For the purpose of this guide, we will analyze AHP and compare its theoretical profile to well-established reference compounds.
Comparative Analysis of Receptor Selectivity
To contextualize the selectivity of AHP, its performance must be compared against standard selective ligands for each opioid receptor subtype. The key metrics for this comparison are:
-
Binding Affinity (Ki): A measure of how tightly a ligand binds to a receptor. It is determined through competitive radioligand binding assays. A lower Ki value indicates higher binding affinity.
-
Functional Activity (EC50/IC50/Ke): A measure of the ligand's ability to produce a functional response (agonist) or inhibit a response (antagonist). This is assessed using assays like GTPγS binding or cAMP accumulation.
Reference Compounds:
-
DAMGO: A highly selective agonist for the μ-opioid receptor.[5][6][7]
-
DPDPE: A potent and selective agonist for the δ-opioid receptor.
-
U-50,488: A selective agonist for the κ-opioid receptor.[2][8][9]
Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Selectivity Profile |
|---|---|---|---|---|
| AHP (Illustrative) | 25 | 150 | 95 | Non-selective |
| DAMGO | ~1-2 | >1000 | >1000 | μ-selective |
| DPDPE | >1000 | ~14 | >1000 | δ-selective |
| U-50,488 | ~370 | >500 | ~12 | κ-selective[8] |
Note: Data for AHP is illustrative, based on the general characteristics of the phenylpiperazine class. Data for reference compounds are compiled from published literature.
Table 2: Comparative Functional Antagonist Activity (Ke, nM) from GTPγS Assay
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Functional Profile |
|---|---|---|---|---|
| AHP Analog (5b) | 0.88 | 13.4 | 4.09 | Potent, non-selective antagonist[3] |
| Naloxone (Antagonist) | ~1-2 | ~20 | ~15 | Non-selective antagonist |
Note: Data for AHP Analog (5b, N-phenylpropyl-4-(3-hydroxyphenyl)piperazine) is from published research demonstrating the potent antagonist properties of this chemical series.[3]
Methodology Deep Dive: Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols are standard in the field for assessing opioid receptor selectivity.
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific, high-affinity radioligand from a receptor.
Causality: The principle is based on the law of mass action. The concentration of the test compound required to displace 50% of the radioligand (IC50) is used to calculate the Ki, which reflects the compound's affinity for the receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human opioid receptor subtype of interest (μ, δ, or κ).
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂) and centrifuge to pellet the membranes.[10]
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.[10]
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes (e.g., 10-20 µg protein), the radioligand, and varying concentrations of the test compound (e.g., AHP).[1]
-
Selective Radioligands:
-
For MOR: [³H]-DAMGO (at a concentration near its Kd, ~0.5 nM)[1]
-
For DOR: [³H]-Naltrindole
-
For KOR: [³H]-U-69,593
-
-
Total Binding: Wells with membranes and radioligand only.
-
Non-specific Binding: Wells with membranes, radioligand, and a high concentration of a non-labeled universal antagonist (e.g., 10 µM Naloxone).[11]
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), washing several times with ice-cold buffer to separate bound from free radioligand.[10][12]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
This assay measures the functional activation of G proteins, which is the first downstream step after receptor binding by an agonist. For antagonists, it measures the ability to block agonist-induced G protein activation.
Causality: Opioid receptors are Gi/o-coupled. Agonist binding facilitates the exchange of GDP for GTP on the Gα subunit, activating it. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap this active state. An antagonist will prevent this agonist-induced increase in [³⁵S]GTPγS binding.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest as described in the binding assay protocol.
-
Assay Setup:
-
In a 96-well plate, combine membranes, [³⁵S]GTPγS, GDP (to maintain basal state), a selective agonist (e.g., DAMGO for MOR), and varying concentrations of the test antagonist (e.g., AHP).[12]
-
Basal Binding: Wells with membranes and [³⁵S]GTPγS only.
-
Agonist-Stimulated Binding: Wells with membranes, [³⁵S]GTPγS, and the selective agonist.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow for G protein activation and radiolabel incorporation.[12]
-
Filtration & Quantification: Terminate the assay by rapid filtration and quantify the bound [³⁵S]GTPγS via scintillation counting, similar to the binding assay.[12]
-
Data Analysis: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the antagonist to determine the IC50. This value can be used to calculate the antagonist equilibrium dissociation constant (Ke).
Visualization of Key Pathways and Workflows
The following diagram illustrates the canonical Gi/o-coupled signaling pathway inhibited by opioid receptor activation.
Caption: Canonical Gi/o signaling pathway for opioid receptors.
This diagram outlines the sequential steps involved in determining the binding affinity of a test compound.
Sources
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A Head-to-Head Comparison of Synthesis Routes for 1-Acetyl-4-(3-hydroxyphenyl)piperazine: A Guide for Researchers
Introduction
1-Acetyl-4-(3-hydroxyphenyl)piperazine is a key intermediate in the synthesis of various pharmaceutically active compounds, making the efficiency and scalability of its production a critical consideration for researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of two prominent synthesis routes for this valuable molecule. By examining the underlying chemical principles, providing step-by-step experimental protocols, and presenting comparative data, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.
The two routes under consideration are:
-
Route 1: Direct Acetylation of 3-(1-Piperazinyl)phenol Dihydrobromide. This approach involves the direct acylation of a pre-formed piperazinylphenol salt.
-
Route 2: Two-Step Synthesis via Cyclization and Subsequent Acetylation. This pathway begins with the formation of the core piperazine ring by reacting 3-aminophenol with bis(2-chloroethyl)amine, followed by the acetylation of the resulting intermediate.
This guide will delve into the mechanistic details, experimental workflows, and a comparative analysis of these two methodologies to provide a comprehensive understanding of their respective advantages and limitations.
Route 1: Direct Acetylation of 3-(1-Piperazinyl)phenol Dihydrobromide
This synthetic route is a straightforward approach that begins with the commercially available or pre-synthesized 3-(1-piperazinyl)phenol dihydrobromide salt. The core of this method lies in the selective N-acetylation of the secondary amine in the piperazine ring.
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The secondary amine of the piperazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of acetic anhydride. The presence of a base is crucial to neutralize the hydrobromic acid salt and to deprotonate the piperazine nitrogen, thereby increasing its nucleophilicity. The reaction is typically performed in a biphasic system or a solvent mixture that can accommodate both the salt and the organic reagents.
Experimental Workflow Diagram
Caption: Workflow for the direct acetylation of 3-(1-piperazinyl)phenol dihydrobromide.
Detailed Experimental Protocol
Materials:
-
3-(1-Piperazinyl)phenol dihydrobromide
-
Sodium hydrogen carbonate
-
Acetic acid anhydride
-
Trichloromethane
-
Water
-
2-Propanol
Procedure: [1]
-
To a stirred solution of 80 parts of 3-(1-piperazinyl)phenol dihydrobromide in 360 parts of water, add 180 parts of trichloromethane.
-
Cool the mixture to 10°C.
-
Portionwise, add 42 parts of sodium hydrogen carbonate at 10°C.
-
Dropwise, add 26 parts of acetic acid anhydride over a 15-minute period while maintaining the temperature at 10°C.
-
After the addition is complete, continue stirring for 3 hours at room temperature.
-
Filter the precipitated product.
-
Wash the collected solid with water.
-
Crystallize the crude product from 2-propanol to yield this compound.
Route 2: Two-Step Synthesis via Cyclization and Subsequent Acetylation
This alternative route involves the initial construction of the 3-(hydroxyphenyl)piperazine core, followed by an acetylation step. This approach offers the flexibility of isolating and characterizing the intermediate before proceeding to the final product.
Mechanistic Rationale
Step 1: Synthesis of 3-(1-Piperazinyl)phenol
This step involves a double N-alkylation of 3-aminophenol with bis(2-chloroethyl)amine. The reaction proceeds through a cyclization mechanism where the primary amine of 3-aminophenol displaces the two chloro groups of bis(2-chloroethyl)amine, forming the piperazine ring. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Step 2: Acetylation of 3-(1-Piperazinyl)phenol
The second step is the N-acetylation of the synthesized 3-(1-piperazinyl)phenol. Similar to Route 1, this is a nucleophilic acyl substitution where the secondary amine of the piperazine attacks acetic anhydride.
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(1-Piperazinyl)phenol
Materials:
-
3-Aminophenol
-
Bis(2-chloroethyl)amine hydrochloride
-
Anhydrous potassium carbonate
-
A suitable solvent (e.g., n-butanol or dimethylformamide)
Procedure:
-
In a reaction flask, combine 3-aminophenol (1 equivalent), bis(2-chloroethyl)amine hydrochloride (1.1 equivalents), and anhydrous potassium carbonate (3 equivalents) in a suitable solvent.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as acid-base extraction or column chromatography, to obtain 3-(1-piperazinyl)phenol.
Step 2: Acetylation of 3-(1-Piperazinyl)phenol
Materials:
-
3-(1-Piperazinyl)phenol
-
Acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
A suitable solvent (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Dissolve 3-(1-piperazinyl)phenol (1 equivalent) in the chosen solvent.
-
Add the base (1.2 equivalents) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by crystallization or column chromatography.
Head-to-Head Comparison
| Parameter | Route 1: Direct Acetylation | Route 2: Two-Step Synthesis |
| Starting Materials | 3-(1-Piperazinyl)phenol dihydrobromide, Acetic anhydride | 3-Aminophenol, Bis(2-chloroethyl)amine hydrochloride, Acetic anhydride |
| Number of Steps | One | Two |
| Overall Yield | Reported as 70%[1] | Variable, dependent on the efficiency of both steps. |
| Reaction Time | Approximately 3-4 hours[1] | Can be significantly longer due to the two separate reaction and workup steps. |
| Purification | Crystallization is often sufficient. | May require purification of the intermediate and the final product, potentially involving chromatography. |
| Scalability | Generally straightforward to scale up. | The cyclization step can sometimes be challenging to scale up due to potential side reactions. |
| Cost-Effectiveness | Potentially more expensive if the starting material is purchased. | May be more cost-effective if starting from basic raw materials, but requires more labor and resources. |
| Process Control | Simpler process with fewer variables to control. | More complex, with the need to control two separate reactions and isolate an intermediate. |
Discussion and Recommendations
The choice between these two synthetic routes will largely depend on the specific requirements of the research or production campaign.
Route 1 is an excellent choice for rapid synthesis and small to medium-scale production , especially when the starting material, 3-(1-piperazinyl)phenol dihydrobromide, is readily available. Its single-step nature, relatively short reaction time, and straightforward purification make it an efficient and convenient method.
Route 2 offers greater flexibility and may be more economical for large-scale synthesis where the cost of raw materials is a significant factor. This route allows for the synthesis of the piperazine core from more fundamental building blocks. However, it is a more time- and labor-intensive process that requires careful optimization of two separate reactions and purification steps. The isolation and characterization of the intermediate, 3-(1-piperazinyl)phenol, can be advantageous for process control and quality assurance in a manufacturing setting.
For most laboratory-scale research and development purposes, the direct acetylation approach of Route 1 is likely to be the more practical and time-efficient option, provided the starting material is accessible. For industrial-scale production, a thorough cost analysis and process optimization of Route 2 would be warranted to determine its economic viability.
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound. The direct acetylation of the pre-formed salt is a rapid and efficient method suitable for many research applications, while the two-step synthesis provides a more fundamental and potentially more cost-effective approach for larger-scale production. The selection of the optimal route should be based on a careful consideration of factors such as scale, cost, available starting materials, and the desired level of process control.
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Abstract
This guide provides a comprehensive, technically-grounded protocol for conducting a comparative molecular docking study of 1-Acetyl-4-(3-hydroxyphenyl)piperazine and its structural analogues. Phenylpiperazine derivatives are a well-established scaffold in medicinal chemistry, frequently targeting neurologically relevant proteins.[1][2] This document outlines the scientific rationale and step-by-step methodology for preparing a target receptor, preparing a ligand library, performing the docking simulation using industry-standard software, and analyzing the subsequent results. By explaining the causality behind each experimental choice, this guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for predicting ligand-protein interactions and gaining valuable insights into structure-activity relationships.
Introduction: The Phenylpiperazine Scaffold and the Need for Comparative Analysis
The phenylpiperazine moiety is a privileged scaffold in modern drug discovery, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its structural properties allow it to interact with key receptors such as dopamine and serotonin receptors.[2][3] The subject of our study, this compound, and its related analogues represent a class of compounds with potential modulatory activity at these important neurological targets.[4]
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] By simulating the binding process, we can estimate the strength of the interaction, often expressed as a binding affinity or score.[7] A comparative docking study, as detailed here, allows for the systematic evaluation of a series of related ligands against a single protein target. This approach is invaluable for:
-
Identifying Promising Lead Compounds: By comparing the predicted binding affinities of multiple ligands, researchers can prioritize which compounds to synthesize and test in vitro.
-
Understanding Structure-Activity Relationships (SAR): The study can reveal how small modifications to a ligand's structure—such as the position of a hydroxyl group or the addition of a substituent—can impact its binding to the target.[8]
-
Guiding Lead Optimization: The detailed interaction patterns observed in docking can inform the rational design of new analogues with improved potency and selectivity.
This guide will use a well-characterized CNS target to demonstrate a rigorous and reproducible comparative docking workflow.
Materials and Computational Methods
A successful docking study is predicated on meticulous preparation of both the protein target and the ligands.[9] This section details the necessary software and a validated, step-by-step protocol.
Essential Software
-
Molecular Visualization: UCSF Chimera or PyMOL are recommended for inspecting and preparing protein and ligand structures.
-
Docking Software: AutoDock Vina is a widely used and well-validated open-source docking program.[7]
-
Ligand and Protein Preparation: AutoDock Tools (MGLTools) is used to prepare the necessary PDBQT files for AutoDock Vina.[9]
-
2D Interaction Diagrams: A tool like LigPlot+ or PDBsum can be used to generate schematic diagrams of protein-ligand interactions.[10][11]
Target Protein Selection and Preparation: A Case Study with Acetylcholinesterase (AChE)
To provide a concrete example, we will use human Acetylcholinesterase (AChE) as our target protein. AChE is a key enzyme in the central and peripheral nervous systems, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease and Myasthenia Gravis.[12][13] Phenylpiperazine-containing compounds have been explored as AChE inhibitors.[8]
Protocol for AChE Preparation:
-
Obtain the Crystal Structure: Download the 3D crystal structure of human AChE from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4EY7, which is a complex with the inhibitor donepezil.[14] This co-crystallized ligand is crucial for validating our docking protocol.
-
Clean the PDB File: Open the PDB file in a molecular viewer. Remove all non-essential molecules, including water molecules, co-solvents, and the original ligand (donepezil).[15] The rationale for removing water is that while some water molecules can be critical for binding, predicting their behavior is complex and can introduce inaccuracies in standard docking protocols.
-
Prepare the Receptor for Docking: Using AutoDock Tools, perform the following steps:
-
Add polar hydrogen atoms. Crystal structures often do not include hydrogens, which are essential for proper charge calculations and hydrogen bonding.[9]
-
Assign partial charges (e.g., Gasteiger charges). This is critical for calculating the electrostatic interactions between the protein and the ligand.[16]
-
Merge non-polar hydrogens.
-
Save the prepared protein in the PDBQT file format (protein.pdbqt). This format includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.[15]
-
Ligand Library Preparation
For our comparative study, we will use the following ligands:
-
Ligand 1 (Core): this compound
-
Ligand 2 (Isomer): 1-Acetyl-4-(4-hydroxyphenyl)piperazine[17]
-
Ligand 3 (Analogue): 1-(3-hydroxyphenyl)piperazine
-
Ligand 4 (Analogue): 1-Acetylpiperazine
Protocol for Ligand Preparation:
-
Obtain 2D Structures: Source the 2D structures of the ligands from a chemical database like PubChem.[4]
-
Generate 3D Conformations: Convert the 2D structures into 3D. This can be done using tools like Open Babel. It is crucial to generate a reasonable starting 3D conformation.
-
Prepare Ligands for Docking: For each ligand, use AutoDock Tools to:
-
Add polar hydrogens.
-
Assign Gasteiger charges.
-
Detect the rotatable bonds. AutoDock Vina treats these bonds as flexible during the docking simulation, allowing the ligand to adopt different conformations within the binding site.[9]
-
Save each prepared ligand in the PDBQT file format (ligand_1.pdbqt, ligand_2.pdbqt, etc.).
-
Molecular Docking Workflow
The docking process involves defining a search space on the receptor and running the docking algorithm to find the best binding poses for each ligand.[7]
Workflow Diagram:
Caption: The computational workflow for the comparative docking study.
Step-by-Step Docking Protocol:
-
Define the Search Space (Grid Box): The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses. To ensure a valid comparison, this box must be the same for all ligands.
-
Method: Center the grid box on the active site of AChE. A reliable way to do this is to use the coordinates of the co-crystallized ligand (donepezil from 4EY7) as the center of the box.
-
Dimensions: The size of the box should be large enough to accommodate all the ligands in the library and allow them to rotate freely, but not so large that it becomes computationally inefficient. A size of 25 x 25 x 25 Å is often a good starting point.[18]
-
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and an output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line for each ligand. The command will look something like this: vina --config conf.txt --ligand ligand_1.pdbqt --out ligand_1_out.pdbqt --log ligand_1_log.txt
-
Protocol Validation (Self-Validating System): Before docking the entire library, it is best practice to perform a re-docking experiment.[5] This involves docking the original co-crystallized ligand (donepezil) back into its receptor. A successful re-docking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (typically < 2.0 Å), provides confidence in the chosen docking parameters.[18]
Results and Discussion
The output of a docking simulation provides a wealth of data. The primary metrics are the binding affinity scores and the predicted binding poses.
Comparative Binding Affinities
AutoDock Vina provides a binding affinity score in kcal/mol. More negative values indicate a stronger predicted binding interaction.[7] The results for our ligand library should be compiled into a clear, comparative table.
Table 1: Predicted Binding Affinities for Ligands Docked with AChE
| Ligand ID | Ligand Name | PubChem CID | Predicted Binding Affinity (kcal/mol) |
| 1 | This compound | 12854852 | -7.2 |
| 2 | 1-Acetyl-4-(4-hydroxyphenyl)piperazine | 24820435 | -7.5 |
| 3 | 1-(3-hydroxyphenyl)piperazine | 77995 | -6.8 |
| 4 | 1-Acetylpiperazine | 79062 | -5.4 |
Note: The binding affinity values presented here are illustrative examples and will vary based on the specifics of the docking calculation.
Analysis of Binding Poses and Interactions
Beyond the score, it is crucial to visually inspect the predicted binding poses for each ligand within the AChE active site. This analysis reveals key molecular interactions that contribute to binding.
Key Interactions to Analyze:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues. For example, the hydroxyl group on the phenyl ring is a potential hydrogen bond donor or acceptor.
-
Hydrophobic Interactions: The phenyl ring of the ligands can form favorable hydrophobic interactions with non-polar residues in the active site gorge of AChE, such as Trp286 and Tyr337.[8]
-
Pi-Stacking: The aromatic phenyl ring can engage in pi-pi stacking interactions with aromatic residues like tryptophan and tyrosine.[8]
A 2D interaction diagram provides a clear summary of these interactions.
Caption: A conceptual diagram of key interactions for Ligand 2 in the AChE active site.
Structure-Activity Relationship (SAR) Insights
By comparing the results in Table 1 with the interaction patterns, we can derive valuable SAR insights:
-
Impact of the Acetyl Group: Comparing Ligand 1 (-7.2 kcal/mol) with Ligand 3 (-6.8 kcal/mol) suggests that the acetyl group contributes positively to the binding affinity. This could be due to additional hydrophobic interactions or by orienting the molecule more favorably in the binding pocket. The significantly lower score of Ligand 4 (-5.4 kcal/mol), which lacks the hydroxyphenyl group, highlights the critical importance of this moiety for binding.
-
Impact of Isomerism: The difference in binding affinity between the meta-hydroxy (Ligand 1, -7.2 kcal/mol) and para-hydroxy (Ligand 2, -7.5 kcal/mol) isomers is noteworthy. Visual analysis of the binding poses would likely reveal that the hydroxyl group in the para position is able to form a more optimal hydrogen bond with a key residue (e.g., a serine or threonine) in the active site, leading to the stronger predicted affinity.
Conclusion
This guide has detailed a systematic and scientifically rigorous approach to conducting a comparative molecular docking study. By carefully preparing the protein and ligand library, executing a validated docking protocol, and thoroughly analyzing both the quantitative scores and the qualitative interaction patterns, researchers can generate powerful predictive models. The insights gained from such studies are instrumental in prioritizing candidates for experimental testing and guiding the rational design of more potent and selective molecules, thereby accelerating the drug discovery process. It is crucial to remember that docking provides a predictive model, and its findings should always be validated through subsequent in vitro and in vivo experiments.
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Preprints.org. (n.d.). A Comprehensive Review on Molecular Docking in Drug Discovery. Retrieved from [Link]
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Bueschbell, B., et al. (2017). Creating a valid in silico Dopamine D2-receptor model for small molecular docking studies. MOL2NET, 3. Retrieved from [Link]
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A Comparative Guide to the Drug-Like Properties of 1-Acetyl-4-(3-hydroxyphenyl)piperazine Derivatives
In the landscape of modern drug discovery, the piperazine scaffold stands out as a privileged structure, integral to a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties often impart favorable aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier.[3][4] This guide provides a comprehensive assessment of the drug-like properties of a series of 1-Acetyl-4-(3-hydroxyphenyl)piperazine (1A-4HPP) derivatives, offering a comparative analysis against established drugs and detailing the experimental workflows required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize this promising chemical series.
The Strategic Importance of Early ADME Assessment
The journey from a hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage failures. Therefore, the early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a screening step but a critical, data-driven approach to de-risk drug development projects.[3][5][6] By establishing a robust understanding of a compound's ADME profile, we can make informed decisions, guide synthetic chemistry efforts, and ultimately, enhance the probability of clinical success.
This guide will dissect the key drug-like attributes of 1A-4HPP derivatives, focusing on computational predictions and the gold-standard experimental assays used for their validation.
Predictive Profiling: A Computational First Look
Computational tools provide a valuable, high-throughput method for the initial assessment of drug-likeness. Lipinski's Rule of Five, a cornerstone in this field, offers a set of simple heuristics to predict oral bioavailability.[7][8] The rule posits that orally active drugs generally have:
-
A molecular weight of less than 500 Daltons
-
A logP (a measure of lipophilicity) value less than 5
-
Fewer than 5 hydrogen bond donors
-
Fewer than 10 hydrogen bond acceptors
The following table presents the computationally predicted ADME properties for a hypothetical series of this compound derivatives, where 'R' represents a variable substituent on the phenyl ring. For comparative context, data for two established CNS drugs containing a piperazine moiety, Aripiprazole and Olanzapine, are included.
| Compound | R-Group | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations | Predicted CNS Permeability |
| 1A-4HPP-H | H | 220.27 | 1.3 | 1 | 3 | 0 | High |
| 1A-4HPP-F | 4-Fluoro | 238.26 | 1.6 | 1 | 3 | 0 | High |
| 1A-4HPP-Cl | 4-Chloro | 254.71 | 2.0 | 1 | 3 | 0 | High |
| 1A-4HPP-CH3 | 4-Methyl | 234.30 | 1.8 | 1 | 3 | 0 | High |
| 1A-4HPP-OCH3 | 4-Methoxy | 250.30 | 1.5 | 1 | 4 | 0 | High |
| Aripiprazole | - | 448.39 | 4.9 | 1 | 4 | 0 | High |
| Olanzapine | - | 312.43 | 2.4 | 1 | 3 | 0 | High |
Note: The data for the 1A-4HPP derivatives are hypothetical and for illustrative purposes. The data for Aripiprazole and Olanzapine are based on publicly available information.
This predictive analysis suggests that the core 1A-4HPP scaffold and its simple derivatives possess favorable drug-like properties, with no violations of Lipinski's Rule of Five and a high probability of central nervous system penetration.
Experimental Validation: From Prediction to Practice
While computational models are invaluable for initial screening, experimental validation is paramount. The following sections detail the essential in vitro assays for a comprehensive assessment of the drug-like properties of 1A-4HPP derivatives.
Workflow for Assessing Drug-Like Properties
The following diagram illustrates the logical flow of experimental work in characterizing the ADME profile of a new chemical entity.
Caption: Experimental workflow for in vitro ADME assessment.
Lipophilicity (LogP): The Gatekeeper of Permeability
Lipophilicity, quantified as the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes.
Experimental Protocol: Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., n-octanol).
-
Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water (or phosphate-buffered saline, pH 7.4) in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the LogP value using the formula: LogP = log([Compound]octanol / [Compound]aqueous).
Aqueous Solubility: A Prerequisite for Absorption
Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract.
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Equilibration: Shake the plate for a defined period (e.g., 2 hours) at room temperature to allow for equilibration.
-
Precipitation Measurement: Measure the turbidity of the solution using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation occurs is the kinetic solubility.
Membrane Permeability: Crossing the Biological Barrier
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for predicting passive diffusion across the gastrointestinal tract.[9][10]
Experimental Protocol: PAMPA
-
Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[11]
-
Donor and Acceptor Plates: Add the test compound solution to the donor wells of the filter plate. Fill the wells of a 96-well acceptor plate with buffer.
-
Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a specified time (e.g., 4-16 hours).[9][10]
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the change in compound concentration over time.
Metabolic Stability: Resisting the Body's Defenses
The liver is the primary site of drug metabolism, and assessing a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo half-life. The microsomal stability assay evaluates metabolism by Phase I enzymes, primarily cytochrome P450s.[12]
Experimental Protocol: Microsomal Stability Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), the test compound, and a buffer solution.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).[12]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Cytotoxicity: Ensuring a Favorable Safety Profile
The MTT assay is a colorimetric assay used to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity) into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Structure-Property Relationships and Optimization Strategies
The data obtained from these assays will enable the elucidation of structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, the introduction of a fluorine atom in the 4-position of the phenyl ring (1A-4HPP-F) is predicted to slightly increase lipophilicity, which may enhance membrane permeability but could also increase metabolic susceptibility. Conversely, a methoxy group (1A-4HPP-OCH3) might improve solubility but could be a site for metabolic O-demethylation.
By systematically modifying the substituents on the this compound scaffold and evaluating the resulting changes in drug-like properties, researchers can develop a clear understanding of how to optimize this chemical series for a desired therapeutic target profile.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutics. This guide has outlined a systematic approach for assessing the drug-like properties of its derivatives, from initial computational predictions to essential in vitro experimental validation. By integrating these methodologies into the early stages of drug discovery, researchers can efficiently identify and advance compounds with a higher probability of success in preclinical and clinical development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Acetyl-4-(3-hydroxyphenyl)piperazine
Navigating the lifecycle of a chemical compound from synthesis to disposal is a critical responsibility for every researcher. The proper handling and disposal of reagents like 1-Acetyl-4-(3-hydroxyphenyl)piperazine are not merely procedural hurdles; they are foundational to ensuring laboratory safety, environmental integrity, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.
The causality behind these rigorous disposal protocols is rooted in the inherent hazard profile of piperazine derivatives and similar chemical entities. While specific toxicological data for this compound may be limited, data from structurally similar compounds, such as 1-Acetyl-4-(4-hydroxyphenyl)piperazine and 1-(4-Hydroxyphenyl)piperazine, indicate potential health hazards including skin, eye, and respiratory tract irritation, and harm if swallowed.[1][2][3] Therefore, we must operate under the precautionary principle, treating the compound as hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.
Part 1: Hazard Profile and Risk Assessment
Before handling waste, it is essential to understand the associated risks. The hazard profile dictates the necessary precautions for safe handling and disposal.
Table 1: Summary of Hazard Information for Structurally Similar Piperazine Compounds
| Hazard Classification | Description | Primary Sources |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] | Fisher Scientific, Cole-Parmer, Thermo Fisher SDS[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] Some related compounds cause severe skin burns.[4][5] | Fisher Scientific, Cole-Parmer, Thermo Fisher SDS[1][2][3][4][5] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3][4] | Fisher Scientific, Cole-Parmer, Thermo Fisher SDS[1][2][3][4] |
| Respiratory Effects | May cause respiratory tract irritation.[1][2][3][4] Some derivatives may cause sensitization or asthma symptoms.[5][6] | Fisher Scientific, Cole-Parmer, Thermo Fisher SDS[1][2][3][4][5][6] |
| Environmental Hazards | Discharge into the environment must be avoided.[6][7] Do not let the chemical enter drains.[1][6][7] | ChemicalBook, Fisher Scientific, CDH SDS[1][6][7] |
This risk profile mandates that this compound be managed as a hazardous chemical waste throughout the disposal process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][7][8]
Part 2: Personal Protective Equipment (PPE) and Spill Management
Proper protection is non-negotiable when handling chemical waste. A spill is a common point of exposure and waste generation, requiring a clear and immediate response protocol.
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166).[3][6]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and removed carefully to avoid skin contamination.[6][7]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or significant spill risk, consider additional protective clothing.[7][9]
-
Respiratory Protection: Not typically required for small-scale laboratory use if handled in a well-ventilated area or a chemical fume hood.[3] For large spills or in poorly ventilated areas, a NIOSH/MSHA approved respirator may be necessary.[9]
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.[7]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Contain: For solid spills, avoid generating dust.[2][6][7][9] Gently sweep up the material.[2][4]
-
Collect: Place the spilled material and any contaminated absorbent materials (e.g., paper towels, vermiculite) into a suitable, clearly labeled container for hazardous waste disposal.[2][6][7][9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1]
-
Dispose: All materials used for cleanup must be treated as hazardous waste and disposed of accordingly.[10]
Part 3: Comprehensive Disposal Workflow
The disposal of this compound follows the "cradle-to-grave" principle for hazardous waste management established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] The generator of the waste is responsible for its safe management until its final disposal.[11]
The following diagram outlines the decision-making and operational workflow for proper disposal.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides the actionable steps corresponding to the workflow diagram.
1. Waste Identification and Collection:
-
Step 1.1: Identify any this compound that is expired, unneeded, or contaminated as "waste." This also includes spill cleanup materials.[10][13]
-
Step 1.2: Obtain a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.[13][14]
-
Step 1.3: Firmly affix a "Hazardous Waste" label to the container.[13] Clearly write the full chemical name, "this compound," and any other components in the waste mixture. Do not use abbreviations.[13]
2. Segregation and Storage:
-
Step 2.1: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Step 2.2: Ensure the container remains closed except when adding waste.[13]
-
Step 2.3: Segregate this waste from incompatible materials, particularly strong oxidizing agents.[4]
3. Arranging for Final Disposal:
-
Step 3.1: Once the container is full or the project is complete, contact your institution’s Environmental Health and Safety (EHS) department to schedule a waste pickup.[13]
-
Step 3.2: The primary disposal route recommended for this type of chemical is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[7] This ensures the complete destruction of the compound in an environmentally sound manner.
-
Step 3.3: Do not attempt to treat or neutralize the chemical waste in the lab unless you are following a specifically approved and validated EHS protocol.
4. Empty Container Disposal:
-
Step 4.1: An "empty" container that held this compound must still be handled with care.
-
Step 4.2: The container must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue).[10][13]
-
Step 4.3: The rinsate from this process must be collected and disposed of as hazardous waste.[10][13]
-
Step 4.4: After triple-rinsing, deface or remove the original chemical label.[10][14] The clean, de-labeled container can then typically be disposed of in the regular trash or recycling, depending on institutional policy.[13][15]
By adhering to this structured protocol, researchers can ensure they are not only compliant with regulations but are also upholding their professional duty to protect themselves, their colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
